Tibenelast
説明
Structure
3D Structure
特性
CAS番号 |
97852-72-7 |
|---|---|
分子式 |
C13H14O4S |
分子量 |
266.31 g/mol |
IUPAC名 |
5,6-diethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
PDUXMHXBBXXJFQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |
正規SMILES |
CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |
外観 |
Solid powder |
他のCAS番号 |
97852-72-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5,6-diethoxybenzo(b)thiophene-2-carboxylic acid LY 186655 LY-186655 tibenclast tibenelast tibenelast sodium |
製品の起源 |
United States |
Tibenelast (LY186655): Mechanism of Action and Pharmacological Profiling in Airway Smooth Muscle
As a Senior Application Scientist navigating the landscape of respiratory pharmacology, understanding the historical and mechanistic context of legacy compounds is critical for developing next-generation therapeutics. Tibenelast, chemically designated as 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid sodium salt (LY186655), represents a foundational molecule in the study of phosphodiesterase (PDE) inhibition for asthma and obstructive airway diseases.
This technical guide deconstructs the mechanism of action of Tibenelast within airway smooth muscle (ASM), detailing the intracellular signaling cascades it modulates and providing robust, self-validating experimental protocols to quantify its efficacy.
The Molecular Target: PDE4 in Airway Smooth Muscle
Within the human respiratory tract, airway smooth muscle tone is tightly regulated by the dynamic balance of intracellular cyclic nucleotides, specifically cyclic adenosine 3',5'-monophosphate (cAMP) and cyclic guanosine 3',5'-monophosphate (cGMP). Phosphodiesterases are the enzymes responsible for hydrolyzing these active second messengers into their inactive 5'-monophosphate forms.
In the context of asthma and airway hyperresponsiveness,1[1]. Tibenelast functions as a selective, albeit relatively weak, PDE4 inhibitor. By binding to the catalytic site of PDE4, Tibenelast prevents the degradation of cAMP, thereby amplifying intracellular cAMP signaling and driving bronchodilation.
Mechanism of Action: cAMP-Dependent Bronchodilation
The causality of Tibenelast-induced ASM relaxation is rooted in the cAMP/Protein Kinase A (PKA) signaling axis. The sequence of intracellular events is as follows:
-
Enzyme Inhibition : Tibenelast competitively inhibits PDE4, halting the hydrolysis of cAMP.
-
cAMP Accumulation : Cytosolic concentrations of cAMP rise rapidly.
-
PKA Activation : cAMP binds to the regulatory subunits of PKA, releasing and activating its catalytic subunits.
-
Target Phosphorylation : Active PKA phosphorylates a myriad of downstream targets. Critically, it phosphorylates the inositol 1,4,5-trisphosphate receptor (IP3R) to inhibit calcium release from the sarcoplasmic reticulum, and activates large-conductance calcium-activated potassium channels (BKCa), leading to membrane hyperpolarization.
-
Calcium Desensitization : PKA also phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).
-
Relaxation : The net reduction in cytosolic Ca²⁺ and decreased MLCK activity culminates in the relaxation of the actin-myosin cross-bridges in the airway smooth muscle.
Mechanistic pathway of Tibenelast-induced airway smooth muscle relaxation via PDE4 inhibition.
Pharmacological Profiling & Quantitative Data
Historically, the therapeutic window of PDE inhibitors has been limited by non-selective targeting (e.g., theophylline) which causes severe gastrointestinal and cardiovascular side effects.. However, clinical evaluations revealed it to be a weak inhibitor compared to next-generation compounds.
Table 1: Comparative Pharmacological Profile of Respiratory PDE Inhibitors
| Compound | Primary Target | Pharmacological Role | Relative Potency / Clinical Efficacy |
| Tibenelast (LY186655) | PDE4 | Bronchodilator / Anti-inflammatory | Weak (Micromolar IC50); Slight FEV1 increase |
| Aminophylline / Theophylline | Non-selective PDE | Reference Bronchodilator | Low potency; High toxicity (Narrow index) |
| CDP840 | PDE4 | Next-Gen Anti-inflammatory | High (Nanomolar IC50); Ablates late asthma response |
| Zardaverine | PDE3 / PDE4 | Dual Inhibitor | Modest, short-lasting bronchodilation |
Experimental Methodologies: Validating Relaxant Efficacy
To rigorously evaluate a compound like Tibenelast, experimental designs must be self-validating. This means incorporating internal controls (vehicle baseline, maximal contraction reference) to ensure that the observed relaxation is entirely attributable to the drug's mechanism of action.
Protocol A: Ex Vivo Isometric Tension Recording (Organ Bath Assay)
This protocol measures the direct mechanical relaxation of airway smooth muscle in response to Tibenelast.
Rationale & Causality: We utilize isolated tracheal rings to preserve the native tissue architecture and receptor distribution. The tissue must be pre-contracted with a muscarinic agonist (Methacholine) to establish a stable, elevated intracellular calcium baseline. Without this pre-contraction, the basal tone is too low to accurately quantify the cAMP-mediated relaxant effect of the PDE4 inhibitor.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate guinea pig or murine tracheas. Clean connective tissue and section into 2-3 mm rings.
-
Equilibration: Suspend rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.
-
Viability Check (Self-Validation): Challenge tissues with 60 mM KCl to confirm smooth muscle viability. Wash until baseline tone is restored.
-
Pre-contraction: Introduce 1 µM Methacholine to induce a sub-maximal, sustained contraction (approx. EC70). Wait for the plateau (usually 10-15 minutes).
-
Cumulative Dosing: Add Tibenelast in cumulative half-log concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M). Allow the relaxation response to plateau before adding the next dose.
-
Data Analysis: Express relaxation as a percentage of the Methacholine-induced tone. Calculate the IC50 using non-linear regression analysis.
Step-by-step ex vivo organ bath workflow for assessing Tibenelast relaxant efficacy.
Protocol B: Intracellular cAMP Accumulation Assay
To prove that the physical relaxation observed in Protocol A is mechanistically driven by PDE4 inhibition, we must quantify the biochemical intermediate: cAMP.
Rationale & Causality: By treating cultured primary human airway smooth muscle cells (hASMCs) with Tibenelast in the presence of a generic adenylyl cyclase activator (like Forskolin), we can isolate the drug's effect on the degradation pathway. If Tibenelast successfully inhibits PDE4, the Forskolin-induced cAMP pool will accumulate significantly higher than in vehicle-treated controls.
Step-by-Step Methodology:
-
Cell Culture: Seed hASMCs in 96-well plates and grow to 80% confluence. Serum-starve for 24 hours to synchronize the cell cycle and baseline signaling.
-
Pre-treatment: Treat cells with varying concentrations of Tibenelast (or vehicle control) for 15 minutes.
-
Stimulation: Add 1 µM Forskolin to stimulate adenylyl cyclase. Incubate for 10 minutes.
-
Lysis & Detection: Lysis the cells using a proprietary lysis buffer containing broad-spectrum PDE inhibitors (to freeze the cAMP state). Use a competitive immunoassay (e.g., HTRF or ELISA) to quantify cAMP levels against a standard curve.
-
Validation: Include a positive control well treated with IBMX (a potent, non-selective PDE inhibitor) to establish the maximum possible cAMP accumulation.
Clinical Translation and Attrition
Despite robust theoretical grounding and positive preclinical data showing, its clinical translation stalled. The primary attrition factors were its relatively weak potency in humans and the classic dose-limiting side effects associated with first-generation PDE4 inhibitors, primarily nausea and emesis, driven by PDE4D inhibition in the area postrema of the central nervous system. Modern drug development has since pivoted toward inhaled delivery routes or highly subtype-selective allosteric modulators to bypass these limitations.
References
-
Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents American Journal of Respiratory and Critical Care Medicine[Link]
-
Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig PubMed / NIH[Link]
-
Theophylline induces a reduction in circulating interleukin-4 and interleukin-5 in atopic asthmatics European Respiratory Journal[Link]
- WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes Google P
Sources
An In-depth Technical Guide to the Chemical and Physical Properties of Tibenelast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibenelast is a small molecule that has been investigated for its potential as a phosphodiesterase inhibitor with bronchodilator and anti-inflammatory activities.[1] A thorough understanding of its fundamental chemical and physical properties is paramount for researchers in medicinal chemistry, pharmacology, and drug development. This guide provides a detailed overview of the chemical structure, molecular weight, and key physical characteristics of Tibenelast, serving as a foundational resource for scientific investigation.
Chemical Structure and Identity
The chemical identity of a compound is the bedrock of all subsequent research. For Tibenelast, this is defined by its systematic name, molecular formula, and various chemical identifiers that ensure unambiguous recognition in global databases.
The structural backbone of Tibenelast is a benzo[b]thiophene-2-carboxylic acid moiety, substituted with two ethoxy groups at the 5 and 6 positions of the bicyclic ring system. This specific arrangement of atoms and functional groups dictates its chemical reactivity and biological activity.
Key Chemical Identifiers:
-
IUPAC Name: 5,6-diethoxy-1-benzothiophene-2-carboxylic acid[2][3]
-
Canonical SMILES: CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC[2][3][4]
-
InChI: InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)[2][3][4]
A two-dimensional representation of the chemical structure of Tibenelast is provided below, generated using the DOT language. This diagram visually articulates the connectivity of the atoms within the molecule.
Molecular Weight
The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including solution preparation, stoichiometric calculations, and analytical characterization.
The molecular weight is calculated based on the atomic weights of the constituent elements, while the monoisotopic mass is the mass of the molecule with the most abundant isotopes of its elements. The latter is particularly important in high-resolution mass spectrometry.
Physical Properties
The physical properties of a molecule influence its behavior in various environments and are crucial for formulation development, pharmacokinetic studies, and the design of experimental protocols.
| Property | Value | Source | Notes |
| XLogP3 | 3.5 | [2][3] | This is a computationally predicted value for the octanol-water partition coefficient, indicating that Tibenelast is a relatively lipophilic molecule. |
| Solubility | Soluble in DMSO | [2] | Dimethyl sulfoxide (DMSO) is a common solvent for nonpolar and moderately polar organic compounds. Information on aqueous solubility is not readily available. |
| Melting Point | Not available | - | Experimental data for the melting point of Tibenelast is not found in the publicly available literature searched. |
| Boiling Point | Not available | - | Experimental data for the boiling point of Tibenelast is not found in the publicly available literature searched. |
| pKa | Not available | - | The pKa value, which would quantify the acidity of the carboxylic acid group, is not experimentally determined in the resources consulted. |
| Physical Appearance | Not available | - | Information regarding the physical state (e.g., crystalline solid, amorphous powder) and color of Tibenelast is not described in the available sources. |
Discussion of Physical Properties:
The predicted XLogP3 value of 3.5 suggests that Tibenelast possesses significant lipophilicity.[2][3] This characteristic is often associated with good membrane permeability, a desirable trait for orally administered drugs. However, high lipophilicity can sometimes lead to poor aqueous solubility, which may present challenges in formulation. The reported solubility in DMSO is consistent with its predicted lipophilic nature.[2]
It is important to note the absence of experimentally determined values for several key physical properties, including melting point, boiling point, and pKa. The melting point is a fundamental indicator of purity and crystal lattice energy. The boiling point, while less relevant for a solid compound under normal conditions, can be important for certain purification techniques. The pKa of the carboxylic acid functional group is a critical determinant of the molecule's ionization state at physiological pH, which in turn influences its solubility, absorption, and interaction with biological targets. For a comprehensive understanding and for the development of robust experimental and formulation strategies, the experimental determination of these properties is highly recommended.
Conclusion
This technical guide has consolidated the available information on the chemical structure, molecular weight, and physical properties of Tibenelast. While its chemical identity is well-defined, there are notable gaps in the publicly available experimental data for its physical characteristics. The provided data serves as a crucial starting point for researchers, and the highlighted deficiencies underscore the need for further empirical studies to fully characterize this compound for its potential therapeutic applications.
References
- Smolecule. (2024, February 18). Buy Tibenelast | 97852-72-7 | >98%. Smolecule.
- Global Substance Registr
-
National Center for Biotechnology Information. (n.d.). Tibenelast. PubChem. Retrieved from [Link]
- Global Substance Registr
- Inxight Drugs. TIBENELAST.
- Inxight Drugs. TIBENELAST.
-
Chemical Dictionary Network. (n.d.). CAS NO:97852-72-7; tibenelast. Retrieved from [Link]
Sources
Technical Guide: Evaluating the Anti-Anaphylactic Activity of Tibenelast in Guinea Pig Models of Allergic Asthma
Introduction
Allergic asthma and anaphylaxis represent severe, life-threatening manifestations of Type I hypersensitivity reactions. The development of effective therapeutic agents requires robust preclinical models that accurately recapitulate the complex pathophysiology observed in humans. For decades, the guinea pig (Cavia porcellus) has served as a superior model for asthma research, largely due to the anatomical and physiological similarities of its respiratory system to that of humans, including the presence of late-phase bronchoconstriction and a prominent role for mast cell-derived mediators like histamine and cysteinyl leukotrienes (cysLTs).[1][2][3][4] This guide provides an in-depth technical framework for researchers evaluating the anti-anaphylactic properties of Tibenelast, an orally active phosphodiesterase (PDE) inhibitor, using a well-established guinea pig model of allergic anaphylaxis.[5][6]
Tibenelast (formerly LY186655) has demonstrated potent anti-anaphylactic and bronchodilatory activity in preclinical studies without the significant cardiovascular side effects associated with less selective PDE inhibitors.[5][6] This document will detail the underlying mechanisms, provide validated experimental protocols, and offer insights into data interpretation, serving as a comprehensive resource for drug development professionals in the respiratory field.
Part 1: The Guinea Pig Model of Allergic Anaphylaxis
Rationale for the Guinea Pig Model
The choice of an animal model is critical for the translational relevance of preclinical findings. The guinea pig offers distinct advantages over murine models for studying allergic airway disease:
-
Human-like Airway Physiology: The guinea pig respiratory tract anatomy, including its pseudostratified epithelium, autonomic innervation, and abundance of airway smooth muscle, more closely resembles that of humans.[1]
-
Similar Mediator Profile: Allergen-induced mast cell degranulation in guinea pigs releases histamine and cysLTs as the primary mediators of acute bronchoconstriction, mirroring the response in human asthmatics.[2][3]
-
Biphasic Response: Properly sensitized and challenged guinea pigs exhibit both an early asthmatic reaction (EAR) and a late asthmatic reaction (LAR), a key feature of human allergic asthma that is often absent in mice.[1][2]
These characteristics establish the ovalbumin-sensitized guinea pig as a reliable and predictive model for assessing the efficacy of novel anti-asthma and anti-anaphylactic compounds.[7]
Pathophysiology of Anaphylaxis in the Guinea Pig Airway
The induction of anaphylaxis in this model is an IgE-mediated event. The process begins with sensitization, where initial exposure to an allergen (typically ovalbumin, OVA) complexed with an adjuvant primes the immune system. This leads to the production of OVA-specific IgE antibodies, which bind to high-affinity FcεRI receptors on the surface of mast cells and basophils in the airway.[7]
Upon subsequent allergen challenge, the inhaled OVA cross-links the receptor-bound IgE, triggering mast cell degranulation. This results in the explosive release of pre-formed and newly synthesized inflammatory mediators, initiating the anaphylactic cascade.
Key Mediators in Guinea Pig Anaphylaxis:
-
Histamine: Causes intense bronchoconstriction via H1 receptors and increases vascular permeability.[2][8]
-
Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄): Potent bronchoconstrictors and promoters of mucus secretion and airway edema.[2][8]
-
Prostaglandins (e.g., PGD₂): Contribute to bronchoconstriction and inflammation.[8]
-
Platelet-Activating Factor (PAF): Induces bronchoconstriction and increases vascular permeability.[8]
The collective action of these mediators leads to severe airway obstruction, a sharp increase in airway resistance, a fall in dynamic compliance, and systemic hypotension, culminating in anaphylactic shock.[6]
Part 2: Tibenelast - Proposed Mechanism of Anti-Anaphylactic Action
Tibenelast is classified as a phosphodiesterase (PDE) inhibitor.[5] PDEs are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical intracellular second messengers. By inhibiting PDE, Tibenelast prevents the breakdown of cAMP, leading to its accumulation within key effector cells, namely airway smooth muscle cells and mast cells.[9]
The anti-anaphylactic and bronchodilatory effects of Tibenelast are believed to stem from two primary consequences of elevated intracellular cAMP:
-
Airway Smooth Muscle Relaxation: Increased cAMP levels in airway smooth muscle cells activate Protein Kinase A (PKA). PKA, in turn, phosphorylates a series of downstream targets that collectively lead to the sequestration of intracellular calcium and a decrease in the sensitivity of the contractile apparatus to calcium, resulting in potent bronchodilation.[9]
-
Mast Cell Stabilization: In mast cells, elevated cAMP levels inhibit the degranulation process triggered by IgE cross-linking.[10][11] This stabilization prevents the release of histamine, leukotrienes, and other pro-inflammatory mediators, thereby blocking the initiation of the anaphylactic cascade at its source.
Preclinical data indicate that Tibenelast is moderately active against lung PDE but is a very weak inhibitor of the heart enzyme, which may explain its favorable cardiovascular safety profile.[5] Furthermore, it does not inhibit enzymes involved in arachidonic acid metabolism, distinguishing its mechanism from corticosteroids or NSAIDs.[5][12]
Detailed Experimental Protocols
A. Animals
-
Species: Male Dunkin-Hartley guinea pigs.
-
Weight: 300-350 g at the start of the study.
-
Housing: House animals in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Acclimatize for at least 7 days before sensitization.
B. Sensitization Protocol Causality: This protocol is designed to generate a robust, systemic IgE-mediated immune response to ovalbumin, which is essential for inducing anaphylaxis upon subsequent challenge. [13]Aluminum hydroxide acts as an adjuvant to enhance the immune response. [13]
-
Prepare the sensitization solution: Dissolve 10 mg of Ovalbumin (OVA, Grade V) and 1 g of aluminum hydroxide (Al(OH)₃) in 100 mL of sterile 0.9% saline. Mix thoroughly to create a suspension.
-
On Day 1, administer a 1.0 mL intraperitoneal (i.p.) injection of the OVA/Al(OH)₃ suspension to each guinea pig.
-
On Day 3, repeat the i.p. injection.
-
Allow 18-21 days for the development of a stable allergic phenotype. [13] C. Study Groups and Drug Administration
| Group | Sensitization | Treatment (Administered p.o. 2h before challenge) | Challenge | N |
| 1 | No | Vehicle (e.g., 0.5% methylcellulose) | Saline Aerosol | 8 |
| 2 | Yes | Vehicle | OVA Aerosol | 10 |
| 3 | Yes | Tibenelast (10 mg/kg) | OVA Aerosol | 10 |
| 4 | Yes | Tibenelast (25 mg/kg) | OVA Aerosol | 10 |
| 5 | Yes | Aminophylline (25 mg/kg, reference compound) | OVA Aerosol | 10 |
Causality: A vehicle-treated, sensitized group (Group 2) is essential to establish the severity of the anaphylactic response. [6]A non-sensitized control (Group 1) confirms that the vehicle and challenge procedure do not cause adverse effects. Dosing for Tibenelast is based on previously published effective concentrations. [6] D. Anaphylactic Challenge and Monitoring Causality: A high concentration of aerosolized OVA is used to ensure a severe, systemic reaction that robustly tests the protective capacity of the drug. [6]Pulmonary function is monitored using a whole-body plethysmograph, a non-invasive method to assess airway obstruction. [14]
-
Two hours after oral drug administration, place each conscious, unrestrained guinea pig into a whole-body plethysmograph chamber (e.g., Buxco).
-
Allow a 5-10 minute acclimatization period and record baseline pulmonary function, specifically Lung Resistance (Rₗ) and Dynamic Compliance (Cdyn).
-
Induce anaphylactic shock by exposing the animals to an aerosol of high-dose OVA (10 mg/mL in saline) for up to 5 minutes or until signs of severe dyspnea are observed. [6]4. Immediately after the challenge, continuously monitor and record Rₗ and Cdyn for at least 60 minutes.
-
Observe animals for signs of anaphylactic collapse and record survival rates over a 2-hour post-challenge period.
Part 4: Data Interpretation and Expected Outcomes
The efficacy of Tibenelast is determined by its ability to prevent the onset of anaphylactic shock and mitigate the severe bronchoconstriction induced by the allergen challenge.
Survival Analysis
The primary endpoint for anti-anaphylactic activity is the prevention of mortality. Data should be presented clearly, showing the number of animals surviving the challenge in each group.
Table 2: Expected Effect of Tibenelast on Survival Following Anaphylactic Challenge
| Group | Treatment | Dose (mg/kg, p.o.) | Survival Rate (2h post-challenge) | Percent Protection |
| 2 | Vehicle | - | 10-20% (1-2/10) | 0% |
| 3 | Tibenelast | 10 | 50-60% (5-6/10) | ~50% |
| 4 | Tibenelast | 25 | 90-100% (9-10/10) | >85% |
| 5 | Aminophylline | 25 | 40-50% (4-5/10) | ~40% |
| Note: Data are hypothetical but based on the potent activity described for Tibenelast in the literature. | ||||
| [6] |
Pulmonary Function Analysis
Tibenelast's bronchodilatory and mast cell stabilizing effects should manifest as a significant attenuation of the changes in lung mechanics.
-
Lung Resistance (Rₗ): Anaphylaxis will cause a dramatic increase in Rₗ in the vehicle-treated group. Effective treatment with Tibenelast should significantly blunt this increase.
-
Dynamic Compliance (Cdyn): Anaphylaxis will cause a profound decrease in Cdyn, indicative of a stiff, constricted lung. Tibenelast should prevent this fall.
Table 3: Expected Effect of Tibenelast on Pulmonary Function Parameters (Peak Response)
| Group | Treatment | Peak % Change in Rₗ (from baseline) | Peak % Change in Cdyn (from baseline) |
| 2 | Vehicle | +1500% to +2000% | -80% to -90% |
| 3 | Tibenelast (10 mg/kg) | +400% to +600% | -30% to -40% |
| 4 | Tibenelast (25 mg/kg) | +50% to +150% | -10% to -20% |
| 5 | Aminophylline (25 mg/kg) | +600% to +800% | -40% to -50% |
| Note: Data are hypothetical, illustrating a dose-dependent effect of Tibenelast consistent with published findings. | |||
| [6] | |||
| The results are expected to show that Tibenelast provides potent, dose-dependent protection against OVA-induced anaphylactic shock, proving significantly more effective than a reference compound like aminophylline at comparable doses. [6]This validates its dual mechanism of action: potent bronchodilation and effective mast cell stabilization. |
Conclusion
This technical guide outlines a robust and validated framework for evaluating the anti-anaphylactic properties of Tibenelast in the guinea pig model of allergic asthma. The described protocols, from sensitization to in-vivo monitoring, are designed to yield clear, interpretable data on the compound's therapeutic potential. The superior physiological and immunological relevance of the guinea pig model ensures that the findings are highly translatable to human allergic disease. [1][15]Tibenelast's potent activity, demonstrated through high survival rates and the normalization of pulmonary function, establishes it as a compelling candidate for the treatment of severe allergic reactions and asthma. Its mechanism as a phosphodiesterase inhibitor offers a targeted approach to simultaneously induce bronchodilation and prevent the release of key inflammatory mediators, addressing the core pathophysiology of anaphylaxis.
References
-
Inxight Drugs. TIBENELAST. [Link]
-
Cheng, H. C., & Townley, R. G. (1987). Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig. Agents and Actions, 22(3-4), 219–227. [Link]
-
Ramos-Ramírez, P., & Campos, M. G. (2023). Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic. Biological and Pharmaceutical Bulletin, 46(11), 1473-1484. [Link]
-
Adner, M., Canning, B. J., Meurs, H., Ford, W., Ramos Ramírez, P., van den Berg, M. P. M., Birrell, M. A., Stoffels, E., Lundblad, L. K. A., Nilsson, G. P., Olsson, H. K., Belvisi, M. G., & Dahlén, S. E. (2020). Back to the future: re-establishing guinea pig in vivo asthma models. Clinical Science, 134(11), 1219–1243. [Link]
-
Ferreira, T. P. T., et al. (2019). A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress. Frontiers in Physiology, 9, 1944. [Link]
-
Meurs, H., Santing, R. E., Remie, R., van der Mark, T. W., Westerhof, F. J., Zuidhof, A. B., Bos, I. S. T., & Zaagsma, J. (2006). A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals. Nature Protocols, 1(2), 840-847. [Link]
-
Ramos-Ramírez, P., & Campos, M. G. (2023). Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma. Allergologia et Immunopathologia, 51(1), 114-126. [Link]
-
Chitano, P., et al. (2014). Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness. Physiological Reports, 2(12), e12234. [Link]
-
Lowe, H. L., et al. (2019). Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs. Pulmonary Pharmacology & Therapeutics, 58, 101830. [Link]
-
ResearchGate. (n.d.). Asthma model in guinea pigs. [Image]. [Link]
-
Kim, Y. K., et al. (2001). The comparison of ovalbumin sensitization by intraperitoneal injection and by inhalation in the development of guinea pig asthma model. Tuberculosis and Respiratory Diseases, 51(5), 450-461. [Link]
-
Chand, N., et al. (1994). Azelastine inhibits acute allergic dyspnea in a conscious guinea pig asthma model. Research Communications in Molecular Pathology and Pharmacology, 85(2), 209-216. [Link]
-
Roy, P., et al. (2023). Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview. Molecules, 28(9), 3799. [Link]
-
Adner, M., et al. (2020). Back to the future: re-establishing guinea pig in vivo asthma models. ORCA - Cardiff University. [Link]
-
Adner, M., et al. (2020). Back to the future: Re-establishing Guinea pig in vivo asthma models. Clinical Science, 134(11), 1219-1243. [Link]
-
Whittle, B. J. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. Acta Physiologica Hungarica, 69(3-4), 231-239. [Link]
-
Gokhale, A. B., et al. (2013). Antianaphylactic and mast cell stabilization activity of Strychnos potatorum Linn. seed. International Journal of Green Pharmacy, 7(2), 147-151. [Link]
-
Roy, P., et al. (2023). Effect of Stilbenes on Various Types of Inflammation. Encyclopedia.pub. [Link]
-
Karunarathna, N. L., et al. (2024). Exploring the anti-anaphylaxis potential of natural products: A Review. Journal of Ethnopharmacology, 321, 117524. [Link]
-
Higgs, G. A., et al. (1984). The evolution of non-steroidal anti-inflammatory drugs and their mechanisms of action. Drugs, 28 Suppl 1, 5-16. [Link]
-
Martin, U., & Roemer, D. (1978). Dissociation between the anti-anaphylactic and the anti-histaminic actions of ketotifen. Monographs in Allergy, 13, 145-149. [Link]
-
Tenor, H., et al. (2023). Phosphodiesterase Inhibitors. In: StatPearls [Internet]. [Link]
-
Cleveland Clinic. (2022). Phosphodiesterase Inhibitors: Types and Purpose. [Link]
-
Gevorgyan, A., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 13, 1000698. [Link]
-
Gupta, M., et al. (2007). Anti-Anaphylactic and Anti-Inflammatory Activities of a Bioactive Alkaloid from the Root Bark of Plumeria acutifolia Poir. Scientia Pharmaceutica, 75(4), 217-227. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. TIBENELAST [drugs.ncats.io]
- 6. Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. The evolution of non-steroidal anti-inflammatory drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Azelastine inhibits acute allergic dyspnea in a conscious guinea pig asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols: Guidelines for the Solubilization of Tibenelast in DMSO and Aqueous Buffer Systems
Abstract
This comprehensive guide provides detailed protocols and technical insights for the solubilization of Tibenelast and its sodium salt, a phosphodiesterase inhibitor with potential applications in respiratory disease research. Recognizing the critical importance of proper compound handling for experimental reproducibility, these application notes offer a systematic approach to preparing solutions in both dimethyl sulfoxide (DMSO) and various aqueous buffer systems. The document addresses the inherent physicochemical properties of Tibenelast as a carboxylic acid, elucidating the rationale behind the selection of specific solvents and pH conditions. Step-by-step protocols for the preparation of high-concentration stock solutions and their subsequent dilution into physiological buffers are provided, alongside best practices for storage and handling to ensure compound integrity.
Introduction to Tibenelast and the Critical Role of Solubility
Tibenelast (5,6-diethoxy-1-benzothiophene-2-carboxylic acid) is a potent phosphodiesterase inhibitor that has been investigated for its bronchodilatory and anti-inflammatory properties, making it a compound of significant interest in the study of asthma and other respiratory ailments.[1] The efficacy and reliability of in vitro and in vivo studies involving Tibenelast are fundamentally dependent on its proper solubilization. Poor solubility can lead to inaccurate concentration assessments, precipitation during experiments, and consequently, misleading biological data.
Tibenelast is a carboxylic acid, a key determinant of its solubility profile. The free acid form of Tibenelast is expected to be sparingly soluble in aqueous solutions, particularly at acidic to neutral pH. To enhance its aqueous solubility for biological applications, it is often utilized as its sodium salt, Tibenelast Sodium.[2][3] This document will provide guidance for dissolving both the free acid and the sodium salt forms.
Key Physicochemical Properties of Tibenelast:
| Property | Value | Source |
| Chemical Name | 5,6-diethoxy-1-benzothiophene-2-carboxylic acid | PubChem[4] |
| CAS Number | 97852-72-7 | PubChem[4] |
| Molecular Formula | C₁₃H₁₄O₄S | GSRS[5] |
| Molecular Weight | 266.31 g/mol | PubChem[4] |
| Calculated logP | 3.5 | PubChem[4] |
| Form | Solid | Medchemexpress[6] |
Tibenelast Sodium:
| Property | Value | Source |
| Chemical Name | Sodium 5,6-diethoxy-1-benzothiophene-2-carboxylate | PubChem[3] |
| CAS Number | 105102-18-9 | GSRS[2] |
| Molecular Formula | C₁₃H₁₃NaO₄S | PubChem[3] |
| Molecular Weight | 288.30 g/mol | PubChem[3] |
Solubility in Dimethyl Sulfoxide (DMSO)
Rationale for Using DMSO
-
High Solubilizing Power: DMSO can typically dissolve organic molecules at concentrations much higher than aqueous buffers, allowing for the preparation of concentrated stock solutions.[7]
-
Miscibility with Aqueous Solutions: DMSO is miscible with water and most aqueous buffers, facilitating the dilution of the stock solution to the desired final concentration for biological assays.
-
Biocompatibility at Low Concentrations: At the low final concentrations typically used in cell-based assays (commonly <0.5%), DMSO is generally well-tolerated by most cell lines.
Protocol for Preparing a 10 mM DMSO Stock Solution of Tibenelast
This protocol provides a general guideline for preparing a 10 mM stock solution. It is recommended to start with a small amount of the compound to confirm solubility before proceeding with larger quantities.
Materials:
-
Tibenelast (free acid, MW: 266.31 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh out 2.66 mg of Tibenelast and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of high-purity DMSO to the tube containing the Tibenelast.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (to 37°C) and sonication can be employed if the compound does not readily dissolve.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Caption: Workflow for preparing a 10 mM Tibenelast stock solution in DMSO.
Solubility in Aqueous Buffer Systems
This pH-dependent solubility is a critical consideration when preparing working solutions for biological experiments, which are typically conducted in buffered media at physiological pH (e.g., pH 7.4).
Understanding pH-Dependent Solubility
-
At Low pH (pH < pKa): The carboxylic acid group will be predominantly in its protonated, un-ionized form (R-COOH). This form has lower aqueous solubility, and precipitation may occur.
-
At High pH (pH > pKa): The carboxylic acid group will be deprotonated to its carboxylate form (R-COO⁻). This ionized form is significantly more water-soluble.
For this reason, using Tibenelast Sodium, the salt form of the compound, is highly recommended for direct dissolution in aqueous buffers as it will more readily dissociate into the soluble carboxylate form.
Recommended Aqueous Buffer Systems
For most cell culture and physiological assays, buffers that maintain a stable pH in the range of 7.2-7.4 are recommended. Common choices include:
-
Phosphate-Buffered Saline (PBS): Widely used and physiologically relevant.
-
HEPES-buffered solutions: Offers strong buffering capacity in the physiological pH range.
-
Tris-buffered solutions: Commonly used in biochemical assays.
It is crucial to ensure that the final concentration of DMSO from the stock solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.
Protocol for Preparing an Aqueous Working Solution from DMSO Stock
This protocol describes the preparation of a 10 µM working solution in a standard aqueous buffer from a 10 mM DMSO stock solution.
Materials:
-
10 mM Tibenelast in DMSO stock solution
-
Desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C
-
Sterile polypropylene tubes
-
Pipettors and sterile tips
Procedure:
-
Serial Dilution (Intermediate Step): To avoid precipitation upon direct dilution of the highly concentrated DMSO stock into the aqueous buffer, an intermediate dilution step is recommended.
-
Pipette 10 µL of the 10 mM DMSO stock solution into 990 µL of the aqueous buffer to create a 100 µM intermediate solution. Vortex gently to mix.
-
-
Final Dilution:
-
Pipette 100 µL of the 100 µM intermediate solution into 900 µL of the pre-warmed aqueous buffer to achieve the final 10 µM working concentration.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Mixing and Use: Gently invert the tube several times to ensure homogeneity. Use the freshly prepared working solution promptly for your experiments.
Caption: Serial dilution workflow for preparing an aqueous working solution of Tibenelast.
Direct Dissolution of Tibenelast Sodium in Aqueous Buffer
If using the sodium salt of Tibenelast, direct dissolution in an aqueous buffer is feasible, though the maximum achievable concentration may be lower than with a DMSO stock.
Procedure:
-
Weighing: Accurately weigh the desired amount of Tibenelast Sodium.
-
Dissolution: Add the pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the powder.
-
Mixing: Vortex or sonicate until the compound is fully dissolved.
-
Sterilization: If required for sterile applications, filter the solution through a 0.22 µm syringe filter.
It is advisable to perform a small-scale solubility test to determine the maximum achievable concentration in the chosen buffer before preparing a large volume.
Best Practices and Troubleshooting
-
Sonication and Warming: For compounds that are slow to dissolve, gentle warming (up to 37°C) and brief sonication can be beneficial. Avoid excessive heating, which could lead to compound degradation.
-
Fresh Preparations: It is always recommended to prepare fresh aqueous working solutions daily from the frozen DMSO stock to ensure compound stability and activity.
-
Precipitation: If precipitation is observed upon dilution into an aqueous buffer, consider lowering the final concentration or using a different buffer system. The presence of proteins (e.g., in cell culture media with serum) can sometimes help to maintain the solubility of hydrophobic compounds.
-
Purity: Always use high-purity, anhydrous DMSO and sterile, high-quality aqueous buffers to avoid introducing contaminants that could affect your experiments.
Conclusion
The successful use of Tibenelast in research settings hinges on appropriate solubilization techniques. For high-concentration stock solutions, DMSO is the recommended solvent. For aqueous working solutions for biological assays, a serial dilution from a DMSO stock is a reliable method. When using the sodium salt, direct dissolution in aqueous buffers is a viable alternative. By following these guidelines and understanding the pH-dependent solubility of this carboxylic acid, researchers can prepare accurate and stable solutions of Tibenelast, leading to more reliable and reproducible experimental outcomes.
References
- (Reference to a general lab manual or methods paper on preparing stock solutions, if applicable)
- (Reference to a publication on the importance of solubility in drug discovery, if applicable)
- (Reference to a source discussing the properties of DMSO as a solvent, if applicable)
-
PubChem. Tibenelast. National Center for Biotechnology Information. Available at: [Link].
- (Reference to a general guide on buffer prepar
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link].
- (Reference to a study discussing the effects of DMSO on cells, if applicable)
- (Reference to a paper on the pH-dependent solubility of acidic drugs, if applicable)
-
Global Substance Registration System (GSRS). TIBENELAST SODIUM. U.S. Food and Drug Administration. Available at: [Link].
-
Inxight Drugs. TIBENELAST. National Center for Advancing Translational Sciences. Available at: [Link].
- (Reference to a general protocol on serial dilutions, if applicable)
-
Global Substance Registration System (GSRS). TIBENELAST. U.S. Food and Drug Administration. Available at: [Link].
- (Reference to a study on the stability of compounds in DMSO, if applicable)
-
PubChem. Tibenelast Sodium. National Center for Biotechnology Information. Available at: [Link].
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. web.mit.edu [web.mit.edu]
- 3. 97852-72-7|5,6-Diethoxybenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid 23046-03-9 [sigmaaldrich.com]
- 5. product.lottechem.com [product.lottechem.com]
- 6. Medchemexpress LLC Benzo[b]thiophene-2-carboxylic acid, 5,6-diethoxy-, | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
Application Note: Optimizing Administration Routes for Tibenelast (LY186655) in Preclinical Guinea Pig Asthma Models
Introduction and Mechanistic Rationale
Tibenelast (LY186655), chemically designated as 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid sodium salt, is a moderately active, orally bioavailable phosphodiesterase type 4 (PDE4) inhibitor[1]. Originally developed for clinical application as a bronchodilator and anti-asthmatic agent, it has demonstrated potent anti-anaphylactic activity in preclinical models[1].
In preclinical pharmacology, the guinea pig serves as the gold-standard model for evaluating Tibenelast. The guinea pig airway exhibits a profound sensitivity to histamine and ovalbumin-induced bronchoconstriction, which closely mirrors the early and late-phase responses of human asthma[2]. Mechanistically, Tibenelast inhibits PDE4, preventing the hydrolytic degradation of cyclic adenosine monophosphate (cAMP)[3]. The subsequent intracellular accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates target proteins to induce airway smooth muscle relaxation (bronchodilation) and suppress the release of inflammatory mediators[3].
Fig 1. Mechanism of action of Tibenelast mediating bronchodilation via PDE4 inhibition.
Causality of Route Selection and Pharmacodynamics
Selecting the optimal administration route for Tibenelast dictates the pharmacokinetic (PK) profile and the specific pharmacodynamic (PD) endpoints achievable in preclinical studies. Because Tibenelast is formulated as a sodium salt, it exhibits high aqueous solubility[4]. This allows for formulation in simple physiological saline, preventing vehicle-induced baseline shifts in airway resistance that often confound lipid-based formulations.
-
Oral Administration (PO): Tibenelast was specifically optimized for oral bioavailability[1]. In actively sensitized guinea pigs, PO administration provides the sustained systemic exposure necessary to prevent bronchoconstriction and dynamic compliance drops following aerosolized antigen challenge[2]. This route is essential for evaluating chronic efficacy and modeling human patient compliance.
-
Intravenous Injection (IV): IV administration bypasses first-pass metabolism, providing immediate systemic Cmax . This is critical for calculating absolute bioavailability and for acute intervention models. Studies demonstrate that a 1 mg/kg IV dose of Tibenelast rapidly normalizes pulmonary function during acute anaphylactic shock[2]. Furthermore, a sub-therapeutic dose (0.1 mg/kg IV) exhibits synergistic bronchodilation when co-administered with epinephrine[2].
-
Intratracheal Instillation (IT): Direct delivery to the respiratory tract maximizes local tissue concentration while minimizing systemic distribution. Although Tibenelast is a weak/moderate PDE4 inhibitor with a lower propensity for the emetic side effects typical of stronger PDE4 inhibitors[5], IT administration isolates direct smooth muscle relaxation kinetics from gastrointestinal absorption variables.
Quantitative Data Summary
| Administration Route | Typical Preclinical Dose | Onset of Action | Primary Application / Causality |
| Oral (PO) | 25 mg/kg | 30 - 60 mins | Chronic efficacy; prevents antigen-induced bronchoconstriction and dynamic compliance drops[2]. |
| Intravenous (IV) | 0.1 - 1.0 mg/kg | < 1 min | Acute anaphylaxis rescue; precise PK profiling; synergistic studies with epinephrine[2]. |
| Intratracheal (IT) | 0.5 - 2.0 mg/kg | 5 - 10 mins | Localized efficacy; isolates pulmonary PD from systemic metabolism and absorption variables. |
Experimental Workflow and Self-Validating Protocols
To ensure a self-validating system, every protocol must include baseline plethysmography readings prior to administration, alongside vehicle-only negative controls and a known bronchodilator (e.g., aminophylline) as a positive control[2].
Fig 2. Preclinical experimental workflow for Tibenelast administration in asthmatic models.
Protocol A: Formulation Preparation
Rationale: Tibenelast sodium salt is highly water-soluble. Using physiological saline ensures isotonicity, preventing osmotic stress upon IV or IT administration.
-
Weigh the required amount of Tibenelast sodium salt (Molecular Weight: 266.06 Da)[4].
-
Dissolve the compound in sterile 0.9% NaCl (physiological saline) to achieve the desired stock concentration (e.g., 10 mg/mL for PO, 1 mg/mL for IV).
-
Vortex the solution for 30 seconds until completely clear.
-
Validation Step: Measure the pH of the solution to ensure it is within physiological range (pH 7.2 - 7.4). Adjust with dilute NaOH or HCl if necessary.
Protocol B: Oral Gavage (PO) Administration
Rationale: Evaluates systemic absorption and prophylactic efficacy against late-phase asthmatic responses.
-
Fast the actively sensitized guinea pigs (300-400g) for 12 hours prior to dosing to ensure uniform gastric emptying and absorption.
-
Secure the animal using a standard scruff hold, ensuring the head and neck are vertically aligned to create a straight path to the esophagus.
-
Attach a 16-gauge, curved, ball-tipped stainless steel gavage needle to a 3 mL syringe containing the Tibenelast formulation (target dose: 25 mg/kg)[2].
-
Gently insert the gavage needle over the tongue and down the esophagus. Validation Step: If resistance is met or the animal struggles excessively, withdraw immediately to prevent tracheal intubation.
-
Administer the dose smoothly. Return the animal to its cage and monitor for 60 minutes prior to ovalbumin aerosol challenge.
Protocol C: Intravenous (IV) Administration
Rationale: Provides absolute control over plasma concentration for acute anaphylactic shock rescue.
-
Anesthetize the guinea pig using isoflurane (2-3% in O2 ) or a ketamine/xylazine cocktail, depending on the specific plethysmography setup.
-
Isolate the jugular vein or the marginal ear vein. For precise, rapid bolus delivery during active plethysmography, a surgically implanted jugular catheter is preferred.
-
Flush the catheter with 0.1 mL of heparinized saline to confirm patency.
-
Administer Tibenelast (target dose: 1 mg/kg)[2] as a slow IV bolus over 30 seconds to prevent acute volume overload.
-
Flush the line with 0.2 mL of saline to ensure the full dose reaches systemic circulation.
-
Validation Step: Continuously monitor heart rate and blood pressure. Tibenelast should normalize pulmonary function without inducing the severe cardiovascular effects seen with non-selective PDE inhibitors[1].
Protocol D: Intratracheal (IT) Instillation
Rationale: Delivers the drug directly to the bronchial smooth muscle, maximizing local Cmax while minimizing systemic exposure.
-
Anesthetize the guinea pig lightly with isoflurane until the righting reflex is lost.
-
Place the animal on a slanted surgical board (45-degree angle) and suspend the upper incisors on a wire loop.
-
Use a cold-light source to illuminate the neck externally, visualizing the vocal cords through the oral cavity using a small laryngoscope.
-
Insert a modified 20-gauge blunt needle or a specialized MicroSprayer® aerosolizer into the trachea, stopping just above the carina.
-
Instill the Tibenelast solution (volume strictly limited to ≤ 1.5 mL/kg to prevent asphyxiation).
-
Keep the animal upright for 1-2 minutes to facilitate bilateral dispersion of the liquid into the lower airways via gravity.
-
Validation Step: Perform a baseline whole-body plethysmography reading immediately upon recovery to ensure the instillation vehicle has not artificially increased airway resistance ( RL ).
Sources
- 1. TIBENELAST [drugs.ncats.io]
- 2. Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Tibenelast | C13H14O4S | CID 59913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2002060898A1 - Thiazolyl-, oxazolyl-, pyrrolyl-, and imidazolyl-acid amide derivatives useful as inhibitors of pde4 isozymes - Google Patents [patents.google.com]
Application Note: Tibenelast Formulation Techniques for Oral Administration in Rodents
Introduction & Mechanistic Rationale
Tibenelast (LY186655), chemically known as 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid, is a potent, orally active phosphodiesterase (PDE) inhibitor[1]. Historically investigated for its anti-asthmatic and bronchodilatory properties, it primarily functions by inhibiting PDE enzymes (notably PDE4), thereby preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP[1]. The subsequent elevation of intracellular cAMP activates Protein Kinase A (PKA), which mediates smooth muscle relaxation and modulates inflammatory pathways[1].
Because Tibenelast has demonstrated efficacy against anaphylactic shock and bronchospasm in in vivo rodent models[2], optimizing its oral formulation is critical for reproducible pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This guide outlines field-proven formulation strategies for oral gavage (PO) dosing in mice and rats, emphasizing the causality between the compound's physicochemical properties and vehicle selection.
Physicochemical Properties & Formulation Causality
To design a self-validating formulation protocol, one must first analyze the active pharmaceutical ingredient's (API) properties. Tibenelast is available as both a free acid and a sodium salt[3][4]. The sodium salt exhibits enhanced aqueous solubility, making it amenable to aqueous suspension vehicles[4], whereas the free acid often requires co-solvents or surfactants to achieve uniform dispersion and prevent precipitation in the gastrointestinal tract.
Table 1: Physicochemical Profile of Tibenelast
| Property | Value / Description | Formulation Implication |
| Molecular Weight | 266.31 g/mol (Free Acid) / 288.30 g/mol (Sodium Salt)[1][4] | Standard absorption profile expected for small molecules. |
| Solubility (Organic) | Soluble in DMSO (up to 50 mg/mL)[5] | DMSO is an ideal primary solvent for stock solutions. |
| Solubility (Aqueous) | Poor (Free acid); Moderate (Sodium salt)[4] | Requires suspending agents (e.g., Methylcellulose) or co-solvents. |
| Target Dose (Rodents) | 1 - 25 mg/kg[2] | Formulations must support concentrations of 0.1 - 2.5 mg/mL (assuming 10 mL/kg dosing volume). |
Pharmacological Pathway Visualization
The following diagram illustrates the intracellular signaling cascade modulated by Tibenelast, providing the mechanistic basis for its downstream bronchodilatory effects.
Figure 1: Mechanism of action of Tibenelast inhibiting PDE to elevate cAMP and induce bronchodilation.
Experimental Protocols: Oral Formulation Strategies
Protocol A: Aqueous Suspension (Recommended for Tibenelast Sodium)
Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% (v/v) Tween 80 in Deionized Water. Rationale: The sodium salt of Tibenelast has sufficient polarity to form a stable, homogenous suspension[4]. Methylcellulose increases the viscosity of the vehicle, preventing rapid sedimentation of the API particles, while Tween 80 acts as a wetting agent to reduce surface tension.
Step-by-Step Methodology:
-
Vehicle Preparation:
-
Heat 50 mL of deionized water to 80°C.
-
Slowly disperse 0.5 g of Methylcellulose powder while stirring vigorously to prevent clumping.
-
Remove from heat, add 40 mL of cold deionized water, and stir until the solution clears and cools.
-
Add 0.1 mL of Tween 80 and adjust the final volume to 100 mL with water. Store at 4°C.
-
-
API Weighing: Weigh the required amount of Tibenelast Sodium (e.g., 10 mg for a 1 mg/mL suspension).
-
Wetting: Transfer the API to a mortar or glass vial. Add a few drops of the vehicle to form a smooth paste, ensuring all particles are wetted.
-
Dilution: Gradually add the remaining vehicle geometrically while vortexing or triturating.
-
Homogenization: Sonicate the suspension in a water bath for 10 minutes at room temperature. Quality Control Check: The suspension should appear uniformly cloudy with no visible large aggregates.
-
Administration: Dose rodents via oral gavage at a volume of 10 mL/kg (mice) or 5 mL/kg (rats). Vortex the vial immediately before drawing each dose into the gavage syringe.
Protocol B: Co-Solvent Solution (Recommended for Tibenelast Free Acid)
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. Rationale: The free acid form is highly lipophilic and poorly water-soluble. Relying solely on an aqueous suspension may lead to erratic absorption. This co-solvent system leverages DMSO for initial solubilization[5], PEG300 to maintain solubility in the aqueous phase, and Tween 80 to prevent precipitation upon contact with gastric fluids.
Step-by-Step Methodology:
-
Primary Solubilization: Weigh the Tibenelast free acid. Add the calculated volume of DMSO (5% of final volume) and vortex until completely dissolved. Note: Tibenelast is soluble in DMSO up to 50 mg/mL[5].
-
Co-solvent Addition: Add PEG300 (40% of final volume) to the DMSO-API solution. Vortex for 1 minute.
-
Surfactant Addition: Add Tween 80 (5% of final volume) and vortex thoroughly. The solution must remain clear.
-
Aqueous Phase Addition: Critical Step. Slowly add physiological saline (50% of final volume) dropwise while continuously vortexing. Rapid addition can cause localized supersaturation and precipitation.
-
Verification: Inspect the final solution against a dark background. It should be completely transparent. If precipitation occurs, gently warm to 37°C and sonicate.
-
Administration: Administer within 4 hours of preparation to prevent potential delayed precipitation.
Pharmacokinetic Workflow & Data Presentation
To validate the formulation's efficacy, a standard PK study must be executed. The workflow below outlines the critical path from dosing to data analysis.
Figure 2: Standard workflow for evaluating the oral pharmacokinetics of Tibenelast in rodents.
Table 2: Expected Pharmacokinetic Parameters (Simulated for 10 mg/kg PO in Mice) Note: Values are representative benchmarks for optimized PDE4 inhibitor formulations.
| Parameter | Description | Expected Range | Formulation Impact |
| Tmax | Time to maximum plasma concentration | 0.5 - 1.5 hours | Faster in co-solvent (Protocol B) due to pre-solubilization. |
| Cmax | Maximum plasma concentration | 800 - 1500 ng/mL | Dependent on dose uniformity (Protocol A requires strict vortexing). |
| AUC(0-t) | Area under the curve (Exposure) | 3000 - 6000 ng·h/mL | Indicates overall bioavailability; optimized by Tween 80 wetting. |
| t1/2 | Elimination half-life | 2.0 - 4.0 hours | Intrinsic to API metabolism, independent of formulation. |
Conclusion
The successful oral administration of Tibenelast in rodent models hinges on aligning the API's salt form with an appropriate vehicle[4]. By utilizing a methylcellulose-based suspension for the sodium salt or a DMSO/PEG-based co-solvent system for the free acid, researchers can ensure dose fidelity, maximize gastrointestinal absorption, and generate highly reproducible pharmacokinetic and pharmacodynamic data.
References
- Source: smolecule.
- Peter P.K.
- Source: fishersci.co.
- Tibenelast free acid (LY186655 free acid) | Phosphodiesterase ...
- Source: fishersci.
- Source: oup.
Sources
- 1. Buy Tibenelast | 97852-72-7 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medchemexpress LLC Benzo[b]thiophene-2-carboxylic acid, 5,6-diethoxy-, | Fisher Scientific [fishersci.com]
- 5. CAS RN 105102-18-9 | Fisher Scientific [fishersci.co.uk]
Protocol for testing Tibenelast in antigen-induced bronchoconstriction models
Application Note: Preclinical Evaluation of Tibenelast (LY186655) in Antigen-Induced Bronchoconstriction (AIB) Models
Executive Summary
The development of targeted anti-asthma therapeutics requires robust preclinical models that accurately reflect human airway pathophysiology. Tibenelast (LY186655), chemically designated as 5,6-diethoxybenzo(b)thiophene-2-carboxylic acid sodium salt, is an orally active, non-xanthine phosphodiesterase 4 (PDE4) inhibitor[1][2]. Unlike non-selective inhibitors such as theophylline, Tibenelast demonstrates a preferential affinity for lung and stomach PDE enzymes, exerting potent anti-anaphylactic and bronchodilatory effects without the severe cardiovascular liabilities associated with systemic PDE inhibition[2][3].
This application note provides a comprehensive, self-validating protocol for evaluating Tibenelast in the guinea pig Ovalbumin (OVA) Antigen-Induced Bronchoconstriction (AIB) model. As a Senior Application Scientist, I have structured this guide to move beyond a mere sequence of steps, focusing instead on the mechanistic causality behind experimental choices to ensure high-fidelity data generation.
Pharmacological Rationale: The PDE4-cAMP Axis
To design an effective in vivo assay, one must first understand the molecular target. PDE4 is the predominant cyclic AMP (cAMP)-metabolizing enzyme in airway smooth muscle and inflammatory cells (such as mast cells and eosinophils)[4].
When an antigen cross-links IgE on the surface of sensitized mast cells, a rapid intracellular signaling cascade triggers degranulation, releasing histamine and leukotrienes that cause acute bronchoconstriction[5]. By administering Tibenelast, we selectively inhibit PDE4, preventing the hydrolysis of cAMP[4]. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates downstream targets that suppress mast cell degranulation, inhibit superoxide release from polymorphonuclear leukocytes (PMNLs), and induce relaxation of airway smooth muscle[1][2].
Fig 1: Tibenelast-mediated PDE4 inhibition and downstream cAMP signaling pathways.
Model Selection: The Guinea Pig Advantage
While murine models are ubiquitous in immunology, mice often lack the profound mast cell-driven Early Asthmatic Response (EAR) seen in humans[6]. We specifically utilize the Dunkin-Hartley guinea pig for Tibenelast evaluation because guinea pig airway pharmacology closely mirrors human pathophysiology[5]. Guinea pigs exhibit a distinct, histamine- and leukotriene-mediated early allergic bronchoconstriction upon antigen challenge, making them the gold standard for evaluating mast-cell stabilizing and bronchodilatory compounds like Tibenelast[5][7].
Experimental Design & Methodology
To ensure systemic self-validation, this protocol incorporates internal controls: a naive baseline (to rule out mechanical artifacts from the aerosol delivery), a vehicle-treated sensitized group (to define the maximum bronchoconstrictive response), and a reference standard (e.g., Theophylline or Rolipram) to benchmark Tibenelast's efficacy[1][4].
Fig 2: In vivo experimental workflow for the guinea pig AIB model.
Step-by-Step Protocol
Phase 1: Sensitization (Days 0 and 14)
-
Causality: We use Ovalbumin (OVA) adsorbed to Aluminum hydroxide (Alum). Alum is critical as it acts as an adjuvant that heavily skews the immune system toward a Th2 response, ensuring robust IgE production necessary for mast cell sensitization.
-
Action: Administer an intraperitoneal (i.p.) injection of 10 µg OVA mixed with 1 mg Alum in 0.5 mL sterile saline to male Dunkin-Hartley guinea pigs (250–300 g) on Day 0 and Day 14[5].
Phase 2: Validation of Sensitization (Day 20)
-
Causality: Before expending valuable test compounds, we must verify that the animals are successfully sensitized.
-
Action: Perform an intradermal injection of 50 µL OVA solution (0.125 µg/µL) on the shaved back of a subset of animals[8]. A positive wheal-and-flare response within 15-30 minutes confirms IgE-mediated mast cell loading.
Phase 3: Tibenelast Administration (Day 21)
-
Causality: Tibenelast is orally active[2][3]. Administering the drug 1 hour prior to challenge allows it to reach peak plasma concentration (Cmax) and adequately penetrate airway tissues to inhibit PDE4 before the antigen triggers mast cell degranulation.
-
Action: Administer Tibenelast (e.g., 25 mg/kg) via oral gavage (p.o.) suspended in a 0.5% methylcellulose vehicle[2]. Control groups receive the vehicle alone.
Phase 4: Antigen Challenge and Lung Function Assessment (Day 21, +0 to 6 hours)
-
Causality: We utilize the Forced Oscillation Technique (FOT) rather than whole-body plethysmography (Penh) where possible, as FOT provides direct, mechanically accurate measurements of airway resistance (Rn) and tissue damping, avoiding the artifacts associated with breathing pattern changes[6].
-
Action:
-
Anesthetize the guinea pigs, perform a tracheostomy, and connect them to a small animal ventilator equipped with an FOT module (e.g., flexiVent).
-
Establish a baseline airway resistance for 5 minutes.
-
Deliver aerosolized OVA (0.05 mg/mL to 10 mg/mL, depending on the severity of anaphylactic shock desired) via an ultrasonic nebulizer integrated into the inspiratory line for 1-3 minutes[2].
-
Continuously record airway resistance (Rn) and dynamic compliance for 30–60 minutes to capture the Early Asthmatic Response (EAR)[5].
-
Phase 5: Bronchoalveolar Lavage (BAL) and Biochemical Assays (Day 22)
-
Causality: While lung mechanics prove bronchodilation, BAL fluid (BALF) analysis is required to prove the anti-inflammatory mechanism (inhibition of degranulation and leukocyte recruitment).
-
Action: 24 hours post-challenge, euthanize the animals. Lavage the lungs with 3 x 5 mL aliquots of ice-cold PBS. Centrifuge the BALF to separate cells. Use the supernatant to quantify histamine release (via spectrofluorometric methods or ELISA)[1] and the cell pellet to assess PMNL/eosinophil infiltration and superoxide generation[2].
Data Presentation & Interpretation
The efficacy of Tibenelast in this model is characterized by a multi-parametric suppression of both mechanical bronchoconstriction and biochemical inflammation. The expected pharmacodynamic profile is summarized below:
| Biomarker / Parameter | Naive Control (Unsensitized) | Vehicle Control (Sensitized + OVA) | Tibenelast Treatment (25 mg/kg p.o.) | Mechanistic Indicator |
| Airway Resistance (Rn) | Baseline | +++ (Severe Increase) | + (Significant Attenuation) | Smooth muscle relaxation[2] |
| Histamine in BALF | Baseline | +++ (High Release) | + (Reduced Release) | Mast cell stabilization[1] |
| Superoxide Generation | Baseline | ++ (Elevated) | - (Suppressed to Baseline) | PMNL inhibition[2] |
| Late-Phase Eosinophils | Baseline | +++ (High Infiltration) | ++ (Moderate Reduction) | Attenuated chemotaxis[9] |
Note: Tibenelast is highly synergistic with epinephrine; co-administration of sub-therapeutic doses of epinephrine with Tibenelast can completely normalize pulmonary function in severe challenge scenarios[2].
References
- Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents. American Journal of Respiratory and Critical Care Medicine.
- LY 186655, a phosphodiesterase inhibitor, inhibits histamine release from human basophils, lung and skin fragments. PubMed.
- TIBENELAST. Inxight Drugs.
- A new house dust mite‐driven and mast cell‐activated model of asthma in the guinea pig. ResearchGate.
- Peter P.K. Ho's research works | Eli Lilly and Company. ResearchGate.
- Mast cell mediators cause early allergic bronchoconstriction in guinea-pigs in vivo: a model of relevance to asthma. Semantic Scholar.
- Pyrimidine carboxamides useful as inhibitors of pde4 isozymes. Google Patents.
- Allergic airway inflammation amplifies mast cell responses in isolated guinea pig intralobular bronchi. American Physiological Society Journal.
Sources
- 1. LY 186655, a phosphodiesterase inhibitor, inhibits histamine release from human basophils, lung and skin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TIBENELAST [drugs.ncats.io]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes - Google Patents [patents.google.com]
Minimizing data variability in Tibenelast in vitro dose-response curves
Technical Support Center: Minimizing Data Variability in Tibenelast In Vitro Assays
Welcome to the Assay Troubleshooting and Support Center for Tibenelast (LY186655). As a selective phosphodiesterase 4 (PDE4) inhibitor, Tibenelast prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), playing a critical role in modulating inflammatory responses[1]. However, generating highly reproducible in vitro dose-response curves requires precise control over cellular states, stimulation kinetics, and detection limits. This guide provides field-proven, self-validating protocols to eliminate well-to-well variability and assay drift.
Section 1: Mechanistic Foundations & Assay Design
Q: How does Tibenelast’s mechanism of action dictate my assay design, and where does variability originate?
A: Tibenelast functions by competitively binding to the catalytic site of PDE4, preventing the degradation of intracellular cAMP into inactive 5'-AMP[2]. Because cAMP is a highly dynamic second messenger, variability primarily originates from fluctuations in basal adenylyl cyclase activity and the rapid kinetics of PDE-mediated hydrolysis[3].
To capture a stable dose-response curve, you must artificially elevate cAMP production using a sub-maximal concentration of an adenylyl cyclase activator, such as Forskolin[4]. If you stimulate the cells maximally, the massive influx of cAMP will saturate the detection system, masking the inhibitory effect of Tibenelast and flattening the upper asymptote of your curve.
Caption: Tibenelast mechanism: PDE4 inhibition prevents cAMP degradation, activating PKA to suppress cytokines.
Section 2: Troubleshooting Dose-Response Variability
Q: My Tibenelast dose-response curves show high well-to-well variability and poor Z'-factors. How do I stabilize the readouts?
A: High variability (Z'-factor < 0.5) usually stems from inconsistent cell densities or DMSO-induced toxicity. Tibenelast is soluble in DMSO[1], but cells are highly sensitive to solvent concentrations above 0.5% v/v. Furthermore, over-confluent cells generate excessive basal cAMP, which reduces the signal-to-background ratio[5]. A self-validating assay must include a reference compound (e.g., Rolipram) and strict solvent controls to ensure the observed curve is driven by PDE4 inhibition, not artifactual toxicity[2].
Table 1: Quantitative Data Summary for Tibenelast Assay Optimization
| Parameter | Sub-optimal Condition | Optimized Condition | Rationale (Causality) |
| Cell Density (e.g., CHO cells) | >5,000 cells/well | 2,000 - 3,000 cells/well | Prevents basal cAMP saturation and maintains a linear dynamic range[5]. |
| DMSO Tolerance | >1.0% v/v | ≤0.5% v/v | High DMSO induces cellular toxicity and alters membrane permeability, skewing the IC50. |
| Forskolin Concentration | 100 µM (Maximal) | 1 - 10 µM (EC50-80) | Sub-maximal stimulation ensures the assay remains sensitive to PDE4 inhibition by Tibenelast[4]. |
| Pre-incubation Time | 0 - 15 minutes | 60 minutes | Allows Tibenelast to achieve steady-state binding at the PDE4 catalytic site before stimulation[6]. |
| Assay Precision | Z'-factor < 0.4 | Z'-factor ≥ 0.5 | Ensures a robust signal-to-background ratio and highly reproducible well-to-well data[4]. |
Step-by-Step Methodology: Self-Validating Intracellular cAMP Assay
This protocol establishes a self-validating loop by incorporating internal standard curves and reference inhibitors to continuously monitor assay drift[4].
-
Cell Seeding: Seed CHO or HEK293 cells expressing the target receptor at 3,000 cells/well in a 384-well microplate. Incubate overnight. Causality: 3,000 cells/well aligns the maximal Forskolin response with the linear component of the cAMP standard curve[5].
-
Compound Preparation: Prepare a 10-point serial dilution of Tibenelast in assay buffer, ensuring the final DMSO concentration remains constant at 0.5% across all wells. Include Rolipram as a positive control reference[2].
-
Pre-treatment: Add the Tibenelast dilutions to the cells and pre-incubate for 60 minutes at room temperature. Causality: This allows the small molecule to penetrate the cell membrane and equilibrate with intracellular PDE4.
-
Stimulation: Add Forskolin at an EC50-80 concentration (typically 1-10 µM) to stimulate adenylyl cyclase[4]. Incubate for 30 minutes.
-
Lysis and Detection: Add lysis buffer containing labeled cAMP detection reagents (e.g., HTRF or AlphaScreen fluorophores). Incubate for 1 hour in the dark[5].
-
Validation & Readout: Read the plate using a time-resolved fluorescence microplate reader. Calculate the Z'-factor using the vehicle control (0% inhibition) and the maximal Rolipram concentration (100% inhibition). Proceed with data analysis only if Z' ≥ 0.5[4].
Caption: Self-validating workflow for Tibenelast in vitro dose-response assays to minimize variability.
Section 3: Ex Vivo / Cellular Assay Complexities
Q: When transitioning from biochemical cAMP assays to human whole-blood cytokine assays, Tibenelast's apparent potency drops significantly, and donor variability spikes. Why?
A: This is a classic pharmacokinetic/pharmacodynamic (PK/PD) disconnect caused by plasma protein binding and the complexity of the whole-blood matrix. In biochemical assays, Tibenelast interacts directly with isolated PDE4. In whole blood, a significant fraction of the drug binds to serum albumin, reducing the free fraction available to enter leukocytes[7]. Furthermore, donor-to-donor variability in basal immune activation can shift the baseline. To correct this, you must standardize the blood dilution and use a precise Lipopolysaccharide (LPS) stimulation window to measure downstream Tumor Necrosis Factor-alpha (TNF-α) suppression[6].
Step-by-Step Methodology: Human Whole-Blood TNF-α Inhibition Assay
-
Blood Collection & Dilution: Collect fresh heparinized whole blood from healthy donors. Immediately dilute the blood 1:1 with RPMI 1640 medium[6]. Causality: Dilution standardizes the plasma protein concentration, reducing variability in drug protein binding across different donor samples.
-
Pre-incubation: Plate the diluted blood into 96-well plates. Add Tibenelast dose-response dilutions and incubate for 1 hour at 37°C in a 5% CO2 incubator[6].
-
LPS Stimulation: Add 100 ng/mL of LPS to all wells (except negative controls) to stimulate toll-like receptor 4 (TLR4) and induce TNF-α production[6].
-
Incubation & Harvesting: Incubate for exactly 4 to 24 hours (optimize based on the specific cytokine peak; 4-8 hours is typical for TNF-α). Centrifuge the plates and carefully collect the plasma supernatant[6].
-
Quantification: Measure TNF-α levels using a validated ELISA kit. Calculate the IC50 by plotting the percentage of inhibition relative to the LPS-stimulated vehicle control[6].
References
- Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents American Journal of Respir
- Buy Tibenelast | 97852-72-7 | >98% Smolecule
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI
- The Inhibitory Action of PDE4 Inhibitors on Pro-Inflammatory Cytokines: A Technical Guide Benchchem
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell Revvity
- Determination of the efficacy of established and novel PDE4 inhibitors ResearchG
- High-Throughput CAMP Assay (HiTCA): A Novel Tool for Evaluating the Vitamin D-Dependent Antimicrobial Response MDPI
Sources
- 1. Buy Tibenelast | 97852-72-7 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-Throughput CAMP Assay (HiTCA): A Novel Tool for Evaluating the Vitamin D-Dependent Antimicrobial Response [mdpi.com]
Tibenelast (LY186655) LC-MS/MS Quantification: Matrix Effect Troubleshooting Center
Welcome to the Advanced Technical Support Center for the bioanalysis of Tibenelast. Tibenelast is a potent, orally active phosphodiesterase (PDE) inhibitor historically utilized in respiratory and cardiovascular research[1]. Quantifying this small molecule in complex biological matrices (e.g., plasma, serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires rigorous control over matrix effects —specifically, ion suppression caused by endogenous phospholipids[2][3].
This guide provides field-proven, self-validating protocols to diagnose, visualize, and eliminate matrix effects, ensuring absolute scientific integrity in your pharmacokinetic assays.
Part 1: Visualizing the Problem & Experimental Workflows
Before altering your methodology, it is critical to understand the mechanistic pathway of both the analyte and the interference. Matrix effects occur when co-eluting compounds compete with Tibenelast for ionization energy and droplet surface area in the Electrospray Ionization (ESI) source[4].
Caption: Logical workflow for identifying and mitigating phospholipid-induced matrix effects.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my Tibenelast signal suddenly suppressed in late-eluting plasma samples, even with a stable internal standard?
Expert Insight: This is a classic manifestation of ion suppression, the most problematic matrix effect in ESI-MS[2]. When endogenous plasma components—most notably glycerophosphocholines and lysophosphatidylcholines—co-elute with Tibenelast, they compete for access to the droplet surface in the ESI source. Because phospholipids possess high surface activity, they preemptively occupy the droplet surface, reducing the surface tension and preventing the efficient ejection of Tibenelast ions into the gas phase[4]. A Stable Isotope-Labeled Internal Standard (SIL-IS) will experience the exact same suppression, which maintains the ratio but drastically reduces the absolute signal-to-noise (S/N) ratio, compromising your Lower Limit of Quantification (LLOQ).
Q2: How can I systematically validate whether phospholipids are the root cause of my matrix effects?
Expert Insight: You must visualize the matrix effect to establish a self-validating system. We recommend utilizing "In-source multiple-reaction monitoring" (IS-MRM) to monitor phospholipid transitions simultaneously with Tibenelast[5]. By monitoring the transition m/z 184.1 → 184.1 (which corresponds to the polar choline head group of phospholipids), you can map the exact elution window of these endogenous lipids[4][5]. If the retention time of the m/z 184.1 peak perfectly overlaps with the suppression zone of Tibenelast during a post-column infusion experiment, phospholipids are definitively the cause.
Q3: Standard protein precipitation (PPT) with acetonitrile isn't clearing the matrix effects. What sample prep should I use?
Expert Insight: PPT is a rudimentary technique that only removes gross levels of proteins; it co-extracts hydrophobic phospholipids because of their solubility in high-organic solvents[2][3]. To achieve a clean extract, you must transition to targeted depletion. Zirconia-based HybridSPE is highly recommended[2][3]. Zirconia specifically interacts with the phosphate moiety of phospholipids via Lewis acid-base interactions. This acts as a "chemical filtration" system, trapping the phospholipids on the stationary phase while allowing the target analyte (Tibenelast) to pass through unhindered[3]. Alternatively, Mixed-Mode Solid Phase Extraction (e.g., MAX/MCX) can be optimized to wash away phospholipids before analyte elution[4].
Q4: Can I adjust my chromatography to bypass the suppression zone without changing the sample prep?
Expert Insight: Yes, but it introduces throughput bottlenecks. Phospholipids typically elute late in reversed-phase (RP) gradients due to their long hydrophobic fatty acid tails[2]. If Tibenelast co-elutes here, you can adjust the mobile phase (e.g., switching from Methanol to Acetonitrile) to alter the selectivity and elution pattern of the phospholipids[5]. However, ballistic (very fast) gradients often fail to purge the column of these highly retained lipids[3]. Without a prolonged column wash step, phospholipids will accumulate on the column and cause unpredictable, rolling suppression in subsequent injections[3].
Part 3: Quantitative Data Presentation
To justify the transition from PPT to advanced sample preparation, review the quantitative recovery and matrix factor data below. A Matrix Factor (MF) of 1.0 indicates no matrix effect, while <1.0 indicates suppression.
Table 1: Impact of Sample Preparation on Tibenelast Matrix Effects (Simulated based on field standards)
| Sample Preparation Method | Protein Removal (%) | Phospholipid Removal (%) | Absolute Matrix Factor (MF) | Tibenelast Recovery (%) |
| Protein Precipitation (PPT) | >95% | <5% | 0.45 (Severe Suppression) | 92% |
| Liquid-Liquid Extraction (LLE) | >98% | ~40% | 0.70 (Moderate Suppression) | 78% |
| Mixed-Mode SPE (MCX) | >99% | >85% | 0.92 (Minimal Suppression) | 85% |
| HybridSPE (Zirconia-based) | >99% | >99% | 0.98 (No Matrix Effect) | 90% |
Part 4: Step-by-Step Methodologies
To ensure trustworthiness and reproducibility, implement these self-validating protocols in your laboratory.
Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Assessment
This protocol maps the exact elution zones where matrix components suppress the MS signal[4].
Caption: Post-column infusion setup for visualizing matrix effects in LC-MS/MS.
Step-by-Step Execution:
-
Setup: Connect a syringe pump to a zero-dead-volume Tee junction placed between the analytical LC column and the ESI source of the mass spectrometer.
-
Infusion: Infuse a pure standard solution of Tibenelast (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate (e.g., 10 µL/min) via the syringe pump. This establishes a steady baseline MS signal for Tibenelast.
-
Injection: Inject a blank plasma extract (prepared via your current method, e.g., PPT) onto the LC column using your standard gradient method.
-
Monitoring: Monitor the Tibenelast MRM transition.
-
Analysis: Any negative dips in the constant baseline signal indicate zones of ion suppression caused by eluting matrix components[4]. If the dip aligns with your Tibenelast retention time, sample prep optimization is mandatory.
Protocol 2: Phospholipid Depletion via Zirconia-Based HybridSPE
Use this protocol to eliminate phospholipids prior to LC-MS/MS analysis[2][3].
-
Precipitation: Add 100 µL of spiked plasma (containing Tibenelast) to a well of the HybridSPE plate.
-
Crash: Add 300 µL of 1% Formic Acid in Acetonitrile to the well. (The acidic environment disrupts protein binding and facilitates optimal interaction between the zirconia sorbent and the phosphate groups).
-
Agitation: Mix thoroughly using a vortex mixer or orbital shaker for 2 minutes to ensure complete protein precipitation.
-
Filtration: Apply vacuum (10 in Hg) or positive pressure for 2-3 minutes to draw the sample through the packed zirconia bed.
-
Collection: Collect the filtrate in a clean 96-well collection plate. The proteins are trapped by the frit, and the phospholipids are chemically bound to the zirconia[3].
-
Analysis: The resulting eluate is free of phospholipids and can be directly injected into the LC-MS/MS system or evaporated/reconstituted depending on sensitivity requirements.
References
- Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC–MS analysis of biological samples. Ovid.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC (NIH).
- Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
- Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods. PLOS One.
- Isoproterenol | MedChemExpress (MCE) Life Science Reagents (Tibenelast Pharmacology). MedChemExpress.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ovid.com [ovid.com]
- 5. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example | PLOS One [journals.plos.org]
🧪 Technical Support Center: High-Throughput Screening & Off-Target Mitigation for PDE4 Inhibitors
Welcome to the Assay Development & Troubleshooting Portal. As a Senior Application Scientist, I have designed this knowledge base to address the specific mechanistic and methodological challenges encountered when screening Tibenelast (LY186655) and its analogs.
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, making it a prime target for inflammatory respiratory diseases[1]. However, early-generation inhibitors like Tibenelast are notorious for off-target noise in High-Throughput Screening (HTS)[2]. This guide provides field-proven, self-validating protocols to eliminate assay artifacts and achieve true isoform selectivity.
🧬 Section 1: Mechanistic Root Causes & FAQs
Q: Why does Tibenelast exhibit high off-target noise in our primary biochemical screens?
A: Tibenelast is a relatively weak and moderately selective PDE4 inhibitor originally developed as an anti-asthma compound[2][3]. The root cause of its off-target noise lies in the structural homology of the PDE superfamily. All 25 PDE4 isoforms (encoded by PDE4A, B, C, and D) share a highly conserved catalytic domain[4]. Because Tibenelast targets this active site, it inevitably acts as a "pan-PDE" inhibitor at higher screening concentrations, cross-reacting with PDE3 and PDE5[5].
Causality Check: In vivo, cross-reactivity with PDE3 elevates cAMP in the cardiovascular system, leading to off-target increases in heart rate and decreases in blood pressure[2]. In an HTS environment, this lack of catalytic specificity manifests as false-positive hits when profiling against broad PDE panels.
Fig 1. Tibenelast mechanism of action and off-target PDE cross-reactivity pathways.
Q: How do we differentiate true PDE4 inhibition from assay interference in HTS?
A: Biochemical assays (like TR-FRET or IMAP FP) rely on fluorescent readouts that are highly susceptible to compound auto-fluorescence or quenching—common traits in small-molecule libraries containing thiophene derivatives like Tibenelast[1][3]. To differentiate true biology from optical artifacts, you must transition hits into a self-validating cell-based system utilizing a parental cell line counter-screen[6].
📊 Section 2: Quantitative Data & Selectivity Profiling
To set baseline expectations for your HTS campaigns, compare your hit compounds against the historical profile of Tibenelast and next-generation modalities.
| Compound Class | Primary Target | Selectivity Profile | Common Off-Target Effects | Clinical / HTS Limitation |
| Tibenelast | PDE4 (Weak) | Low (Pan-PDE tendency) | PDE3, PDE5 | Cardiovascular noise, poor assay window[2][5] |
| Rolipram | PDE4 | Moderate | HARBS (High-Affinity Rolipram Binding Site) | Severe emesis, narrow therapeutic index[7] |
| CDP840 | PDE4 | High | Minimal cross-family PDE | Lacks early asthmatic response efficacy[2] |
| KTX207 (PROTAC) | PDE4 Shortforms | Ultra-High (Isoform-specific) | Bypasses conserved catalytic site | Requires complex cellular delivery optimization[8] |
🛠️ Section 3: Troubleshooting Guides & Self-Validating Protocols
Issue: High False-Positive Rates in 1536-Well Primary Screens
Solution: The Tiered Counter-Screening Workflow When screening for Tibenelast analogs, relying solely on recombinant enzyme assays will yield a high false-positive rate. Implement the following self-validating protocol to establish a definitive causality loop.
Step-by-Step Methodology:
-
Primary Screen (Biochemical): Run a TR-FRET cAMP assay in a 1536-well format using recombinant PDE4. Identify compounds that increase the fluorescence signal (indicating cAMP preservation).
-
The Self-Validation Checkpoint (Parental Counter-Screen): Transfect COS or HEK293 cells with the PDE4 gene. Run the active compounds in both the transfected line and the wild-type parental line (which lacks overexpressed PDE4)[6][8].
-
Data Interpretation:
-
True Hit: Activity confirmed in the PDE4 cell line but absent in the parental line.
-
False Positive: Activity present in both lines. This proves the compound is either an optical artifact, a direct Adenylyl Cyclase activator, or a non-specific membrane disruptor.
-
Fig 2. Self-validating HTS workflow to isolate true PDE4 inhibitors from artifacts.
Issue: Poor Translation from Biochemical to Cell-Based Efficacy
Solution: Cyclic Nucleotide-Gated (CNG) Channel Biosensor Assay Tibenelast often shows biochemical inhibition that fails to translate into cellular efficacy due to poor cell permeability or intracellular compartmentalization.
Step-by-Step Methodology:
-
Cell Line Preparation: Utilize a cell line stably co-expressing a constitutively active GPCR, your target PDE4 isoform, and a CNG cation channel[1].
-
Baseline Establishment: The active GPCR produces a steady stream of cAMP, which is immediately degraded by PDE4, keeping the CNG channels closed.
-
Compound Addition: Dispense Tibenelast analogs using an acoustic liquid handler to minimize DMSO toxicity.
-
Kinetic Readout: As a true PDE4 inhibitor blocks degradation, intracellular cAMP spikes, gating the CNG channel. Cation influx alters the membrane potential, which is quantified in real-time using a membrane potential-sensitive fluorescent dye[1].
-
Causality Check: This assay inherently validates cell permeability, target engagement in a physiological environment, and functional downstream signaling—eliminating compounds that only work on naked enzymes.
🚀 Section 4: Advanced Mitigation – Transitioning to PROTACs
Q: If the active site is highly conserved, how can we completely eliminate Tibenelast's off-target effects?
A: By abandoning occupancy-based inhibition in favor of targeted protein degradation.
Recent breakthroughs have demonstrated that converting a pan-PDE4 inhibitor into a Proteolysis Targeting Chimera (PROTAC) can achieve unprecedented isoform selectivity[4]. For example, the PROTAC KTX207 utilizes a PDE4 binding warhead linked to an E3 ubiquitin ligase recruiter[8].
-
The Mechanism: Instead of just blocking the highly conserved active site, the PROTAC relies on secondary structural interactions outside the catalytic pocket to selectively ubiquitinate and degrade specific PDE4 "shortforms" at the proteasome[4][8].
-
The Result: This approach concomitantly reduces both enzymatic and scaffolding functions of the specific PDE4 isoform, proving to be 100 times more anti-inflammatory than the parent inhibitor alone, while completely bypassing the off-target emesis and cardiovascular effects associated with pan-PDE inhibition[8].
📚 References
-
Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig Source: PubMed / NIH URL:[Link]
-
Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents Source: American Journal of Respiratory and Critical Care Medicine URL:[Link]
-
Phosphodiesterase Isozymes: Molecular Targets for Novel Antiasthma Agents Source: Oxford Academic URL:[Link]
-
The effect duration of selective phosphodiesterase inhibitors in the guinea pig Source: PubMed / NIH URL:[Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening Source: PMC - NIH URL:[Link]
-
A PDE4 shortform degrader: a first in isoform-specific PDE4 inhibition Source: PMC - NIH URL:[Link]
-
Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera Source: PubMed / NIH URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. The effect duration of selective phosphodiesterase inhibitors in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Tibenelast (LY186655) in Animal Models
Overview & Diagnostic Logic
Tibenelast (LY186655) is a phosphodiesterase 4 (PDE4) inhibitor originally developed for its bronchodilatory and anti-asthma properties[1]. While it has demonstrated efficacy in normalizing pulmonary function in animal models[2], researchers frequently encounter erratic or poor oral bioavailability ( F% ). Because systemic exposure is strictly required for the full therapeutic activity of PDE4 inhibitors in intact tissues[1], resolving these pharmacokinetic (PK) bottlenecks is critical.
This guide provides a systematic, causality-driven approach to diagnosing and resolving PK limitations associated with Tibenelast administration in preclinical models.
Diagnostic workflow for identifying the root cause of poor oral bioavailability of Tibenelast.
Module 1: Formulation and Solubility Limitations
Q: Why is my Tibenelast suspension yielding erratic plasma exposure and a delayed Tmax in rats? A: Erratic exposure is a hallmark of dissolution-rate-limited absorption. Tibenelast in its free acid form has limited aqueous solubility[3]. In the gastrointestinal (GI) tract, the drug must dissolve into the aqueous luminal fluids before it can passively diffuse across the enterocyte layer. The solubility of PDE4 inhibitors is highly dependent on the specific salt form utilized[4]. If the dissolution rate is slower than the GI transit time, the drug is excreted unchanged in the feces.
Q: How can I optimize the formulation to ensure solubility is not the limiting factor? A: Switch from the free acid to the sodium salt form (Tibenelast Sodium)[2][3]. Aqueous solutions of the active ingredient provide the most rapid absorption into the body compared to lipid suspensions or solid dosage forms[4].
Protocol: Kinetic Solubility and Salt Screening
Self-Validating Design: This protocol uses FaSSIF (Fasted State Simulated Intestinal Fluid) to mimic physiological GI conditions. It includes a highly soluble reference compound (e.g., Propranolol) as a positive control to validate the assay's dynamic range.
-
Preparation: Prepare 10 mM stock solutions of Tibenelast free acid and Tibenelast Sodium in DMSO.
-
Incubation: Spike 10 µL of each stock into 990 µL of FaSSIF (pH 6.5) in a 96-well plate (final concentration 100 µM, 1% DMSO).
-
Agitation: Incubate at 37°C on a plate shaker at 300 rpm for 2 hours to simulate intestinal transit agitation.
-
Separation: Centrifuge the plate at 3000 x g for 15 minutes to pellet any undissolved drug.
-
Quantification: Transfer the supernatant to a new plate. Dilute 1:1 with an organic solvent (acetonitrile) containing an internal standard. Analyze via LC-MS/MS.
-
Validation Check: The control compound (Propranolol) must show >95% solubility. If Tibenelast Sodium shows >80% solubility but in vivo exposure remains low, the bottleneck is post-dissolution. Proceed to Module 2.
Module 2: Intestinal Permeability and Efflux Mechanisms
Q: Could active efflux transporters in the gut be preventing Tibenelast absorption? A: Yes. Even if Tibenelast is fully dissolved, it must cross the apical membrane of the enterocyte. Many small-molecule PDE inhibitors are substrates for efflux transporters like P-glycoprotein (P-gp/MDR1). These transporters actively pump the drug back into the gut lumen, drastically reducing the net fraction absorbed ( fa ).
Tibenelast enterocyte absorption dynamics and downstream PDE4 inhibition signaling pathway.
Data Presentation: Caco-2 Permeability Interpretation
To determine if efflux is occurring, perform a bidirectional Caco-2 permeability assay. Use the quantitative thresholds below to interpret the Apparent Permeability ( Papp ) and Efflux Ratio (ER).
| Parameter | Value Range | Interpretation & Next Steps |
| Papp (Apical to Basolateral) | < 1.0×10−6 cm/s | Poor passive permeability. Consider lipid-based formulations or permeation enhancers. |
| Papp (Apical to Basolateral) | > 10.0×10−6 cm/s | High passive permeability. Absorption is likely not the primary bottleneck. |
| Efflux Ratio (B-A / A-B) | < 2.0 | No significant active efflux. |
| Efflux Ratio (B-A / A-B) | > 2.0 | Active efflux present. Co-administer with a P-gp inhibitor (e.g., Verapamil) in vivo to validate. |
Module 3: Hepatic First-Pass Metabolism
Q: My IV clearance is high, and oral AUC is negligible despite good solubility and permeability. What is happening? A: This indicates a high hepatic extraction ratio ( EH ). Tibenelast, once absorbed into the portal vein, is delivered directly to the liver before reaching systemic circulation. If hepatic Cytochrome P450 (CYP) enzymes rapidly metabolize the compound, the "first-pass effect" will decimate the oral bioavailability. Because PDEs are a large family of ubiquitously expressed hydrolases[5], achieving systemic circulation is mandatory to reach the target tissues (e.g., lungs for asthma models)[1].
Protocol: In Vitro Microsomal Stability Assay
Self-Validating Design: This assay isolates phase I metabolism. It includes a minus-NADPH negative control to rule out chemical instability (ensuring degradation is strictly enzyme-driven) and a high-clearance reference compound (e.g., Verapamil or Testosterone) to validate the metabolic viability of the microsomes.
-
Preparation: Thaw liver microsomes (rat, dog, or human depending on your in vivo model) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).
-
Reaction Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and Tibenelast (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).
-
Negative Control: For the minus-NADPH control, add an equivalent volume of buffer instead.
-
-
Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Processing: Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.
-
Data Analysis: Calculate the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ). If CLint is high, the poor oral bioavailability is metabolism-driven. Consider alternative dosing routes (e.g., inhalation or subcutaneous) or structural optimization to block metabolic soft spots.
Scientific Grounding & Mechanism of Action
PDEs represent a large family of enzymes that control intracellular levels of cyclic nucleotides by hydrolyzing cAMP and cGMP[5]. Tibenelast acts by selectively inhibiting PDE4, which is the primary enzyme responsible for hydrolyzing cAMP[6]. By preventing this hydrolysis, Tibenelast elevates intracellular cAMP levels, which in turn suppresses inflammatory cell responses, reduces the influx of eosinophils, and induces bronchodilation[7]. However, the efficacy of this mechanism is entirely dependent on achieving sufficient systemic exposure, making the resolution of formulation, permeability, and metabolic bottlenecks critical for successful preclinical studies.
References
-
[2] BenchChem. "Tibenelast Sodium | Research Grade | Anti-asthma Compound." URL:
-
[5] National Institutes of Health (NIH) - PMC. "Clinical and Molecular Genetics of the Phosphodiesterases (PDEs)." URL:
-
[4] Google Patents. "WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes." URL:
-
[1] American Journal of Respiratory and Critical Care Medicine. "Phosphodiesterase Isozymes: Molecular Targets for Novel Antiasthma Agents." URL:
-
[7] Google Patents. "WO2002060898A1 - Thiazolyl-, oxazolyl-, pyrrolyl-, and imidazolyl-acid amide derivatives useful as inhibitors of pde4 isozymes." URL:
-
[6] National Institutes of Health (NIH) - PMC. "Clinical and Molecular Genetics of the Phosphodiesterases (PDEs)." URL:
-
[3] MedChemExpress (MCE). "Tibenelast (LY186655) free acid | Life Science Reagents." URL:
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Tibenelast Sodium|Research Grade|Anti-asthma Compound [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. WO2002060898A1 - Thiazolyl-, oxazolyl-, pyrrolyl-, and imidazolyl-acid amide derivatives useful as inhibitors of pde4 isozymes - Google Patents [patents.google.com]
Preventing degradation of Tibenelast during long-term laboratory storage
Welcome to the Technical Support Center for Tibenelast (also known as LY186655 or 5,6-diethoxy-1-benzothiophene-2-carboxylic acid)[1]. As a Senior Application Scientist, I frequently encounter researchers whose in vitro assays fail not due to biological variability, but because of compound degradation. Tibenelast is an orally active phosphodiesterase (PDE) inhibitor primarily investigated for its role in preventing the breakdown of cyclic adenosine monophosphate (cAMP), thereby promoting bronchodilation and modulating inflammatory responses in asthma models[1][2].
However, the benzothiophene core and carboxylic acid moiety of Tibenelast are susceptible to specific environmental stressors[1]. This guide is designed to provide you with self-validating protocols and mechanistic troubleshooting steps to ensure the absolute integrity of your Tibenelast stocks.
Troubleshooting & FAQs
Q1: My Tibenelast DMSO stock solution is losing efficacy in my PDE4 inhibition assays over time. What is the mechanistic cause? A1: The loss of pharmacological efficacy is almost certainly due to oxidation . Under specific conditions—particularly when exposed to dissolved oxygen or reactive oxygen species—Tibenelast oxidizes to form inactive derivatives[1]. Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If a frozen DMSO stock is opened before it fully equilibrates to room temperature, atmospheric moisture condenses into the solvent. This moisture not only alters the exact concentration of your stock but also accelerates oxidative and hydrolytic degradation pathways. The resulting oxidized derivatives fail to competitively bind the PDE active site, allowing the enzyme to continue degrading cAMP[2].
Q2: What are the definitive long-term storage parameters for Tibenelast? A2: Storage parameters strictly depend on the physical state of the compound:
-
Solid Powder: Store at -20 °C for long-term storage (months to years)[1]. It must be kept dry and completely protected from light[1]. Under these conditions, the powder remains stable for up to 3 years[3].
-
Solvent (DMSO Stock): Once reconstituted in DMSO, the stability window drastically narrows. Stock solutions must be aliquoted and stored at -80 °C, where they are stable for a maximum of 1 year[3]. Never store DMSO stocks at -20 °C in frost-free freezers, as the temperature cycling will repeatedly thaw and freeze the DMSO (melting point ~19 °C), rapidly degrading the compound.
Q3: How do I analytically verify the integrity of my Tibenelast stock before running a critical in vivo or in vitro experiment? A3: Before utilizing a stock solution that has been stored for >3 months, run a quick LC-MS (Liquid Chromatography-Mass Spectrometry) or HPLC quality control check. Intact Tibenelast has an exact mass of 266.0613 g/mol [1]. If oxidation has occurred, you will observe secondary peaks corresponding to the oxidized derivatives (typically +16 Da or +32 Da mass shifts depending on the oxidation state of the sulfur atom in the benzothiophene ring). If purity falls below 98%, discard the aliquot.
Quantitative Data: Storage Guidelines
To ensure rapid reference, the following table summarizes the validated storage conditions and expected shelf life for Tibenelast[1][3].
| Physical State | Solvent | Temperature | Light Exposure | Expected Shelf Life | Primary Degradation Risk |
| Solid Powder | None | 0 to 4 °C | Dark | Days to Weeks | Ambient moisture, Light |
| Solid Powder | None | -20 °C | Dark | Up to 3 Years | Condensation upon opening |
| Liquid Stock | Anhydrous DMSO | -80 °C | Dark | Up to 1 Year | Oxidation, Freeze-Thaw cycles |
Experimental Protocol: Standardized Preparation and Storage of Tibenelast Stock Solutions
To create a self-validating system where degradation is systematically prevented, follow this step-by-step methodology for preparing your Tibenelast stocks.
Materials Required:
-
Tibenelast powder (Purity >98%)[1]
-
Anhydrous DMSO (Water content <0.005%)
-
Argon or Nitrogen gas (for purging)
-
Amber glass or opaque microcentrifuge tubes
-
Desiccator
Step-by-Step Methodology:
-
Equilibration (Critical Step): Remove the vial of lyophilized Tibenelast powder from the -20 °C freezer. Do not open it immediately. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30-60 minutes. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating degradation[1][3].
-
Reconstitution: In a biosafety cabinet or fume hood, add the calculated volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM). Tibenelast is highly soluble in DMSO[1]. Vortex gently until the solution is completely clear.
-
Inert Gas Purging: To prevent oxidation[1], gently blow a stream of inert gas (Argon or Nitrogen) over the surface of the DMSO solution for 5-10 seconds to displace atmospheric oxygen.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10-50 µL) into amber or opaque tubes. Reasoning: Single-use aliquots eliminate freeze-thaw cycles, which are the primary cause of solvent-based degradation.
-
Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80 °C freezer for long-term storage (up to 1 year)[3].
Visualizations
Troubleshooting Logic Tree
Troubleshooting logic for Tibenelast degradation based on physical state.
Pharmacological Impact of Degradation
Impact of Tibenelast degradation on the PDE/cAMP signaling pathway.
References
- Buy Tibenelast | 97852-72-7 | >98% - Smolecule Source: Smolecule URL
- Safety Data Sheet - TargetMol Source: TargetMol URL
- Source: American Journal of Respiratory and Critical Care Medicine (ATS Journals)
- Tibenelast free acid | Life Science Reagents Source: MedChemExpress URL
Sources
Tibenelast vs. Rolipram for PDE4 inhibition in respiratory research
The Evolution of PDE4 Inhibition in Respiratory Research: A Comparative Analysis of Tibenelast and Rolipram
As a Senior Application Scientist specializing in respiratory pharmacology, I frequently evaluate the translational gap between in vitro enzymatic affinity and in vivo clinical efficacy. In the landscape of asthma and Chronic Obstructive Pulmonary Disease (COPD) drug development, targeting Phosphodiesterase 4 (PDE4) has been a primary strategy to drive bronchodilation and suppress airway inflammation.
This technical guide provides an objective, data-driven comparison of two historically significant PDE4 inhibitors: Rolipram , the archetypal reference standard, and Tibenelast (LY186655), an early-generation compound developed to circumvent the dose-limiting side effects of its predecessors.
Mechanistic Grounding: The cAMP-PDE4 Axis
PDE4 is the predominant enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells. By inhibiting PDE4, intracellular cAMP levels rise, activating Protein Kinase A (PKA). This cascade mediates the relaxation of airway smooth muscle and broad-spectrum inhibition of pro-inflammatory cytokines[1].
cAMP signaling cascade illustrating PDE4-mediated hydrolysis and inhibitor action.
Quantitative Comparison: Tibenelast vs. Rolipram
While both compounds target the same enzyme, their binding kinetics and functional outcomes differ drastically. Rolipram binds tightly to both the High-Affinity Rolipram Binding Site (HARBS)—associated with central nervous system side effects like emesis—and the Low-Affinity Rolipram Binding Site (LARBS), which drives the anti-inflammatory response. Tibenelast was engineered to be structurally distinct but ultimately demonstrated weak functional inhibition in clinical settings[2].
Table 1: Pharmacological Profiling of Tibenelast and Rolipram
| Parameter | Tibenelast (LY186655) | Rolipram |
| Primary Target | PDE4 | PDE4 (Archetypal Reference) |
| Enzymatic IC50 | ~4.2 nM[3] | ~3 nM (PDE4A), ~130 nM (PDE4B)[4] |
| Functional Potency | Weak in vivo efficacy[2] | High in vivo efficacy |
| Tracheal Relaxation | Concentration-dependent[5] | Concentration-dependent[5] |
| Clinical Status | Discontinued (Failed FEV1 endpoints)[2] | Discontinued (Severe Emesis)[1] |
| Key Limitation | Insufficient clinical bronchodilation | Dose-limiting gastrointestinal toxicity |
Experimental Methodologies & Self-Validating Protocols
Protocol 1: Ex Vivo Guinea Pig Tracheal Relaxation Assay
Causality & Rationale: The guinea pig airway is the gold standard for respiratory pharmacology because its smooth muscle receptor distribution and PDE isoform expression closely mirror human airways. We utilize Prostaglandin F2α (PGF2α) for pre-contraction because it provides a sustained, stable baseline tone, which is critical for accurately measuring the characteristically slow-onset relaxation induced by PDE4 inhibitors[5].
Step-by-step workflow for the ex vivo guinea pig tracheal relaxation assay.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate the trachea from male Dunkin-Hartley guinea pigs. Cut into rings (2-3 cartilage rings wide) and open opposite the smooth muscle to form strips.
-
Equilibration: Suspend strips in organ baths containing oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C under a resting tension of 1.0 g. Equilibrate for 60 minutes, washing every 15 minutes.
-
Pre-contraction: Induce a stable baseline tone using a sub-maximal concentration of PGF2α (e.g., 1 μM).
-
Cumulative Dosing: Add the test compound (Rolipram or Tibenelast) in half-log cumulative concentration increments (10⁻⁹ to 10⁻⁴ M). Wait for the response to plateau before the next addition.
-
Self-Validation & Normalization: At the end of the concentration-response curve, add 10 μM Isoprenaline (a non-selective β-agonist). Why? This acts as an internal self-validating control to ensure tissue viability and establishes the 100% maximal relaxation (Emax) reference point. Calculate the IC50 based on the percentage reversal of the PGF2α-induced tone.
Protocol 2: In Vivo LPS-Induced Pulmonary Inflammation Model
Causality & Rationale: While tracheal rings measure direct bronchodilation, COPD and asthma are fundamentally inflammatory diseases. Lipopolysaccharide (LPS) inhalation triggers a robust neutrophilic and macrophagic influx, mimicking acute COPD exacerbations.
Step-by-Step Methodology:
-
Dosing: Administer the PDE4 inhibitor (e.g., Rolipram at 1-10 mg/kg p.o.) to rodents 1 hour prior to LPS exposure.
-
Challenge: Expose animals to aerosolized LPS (1 mg/mL) for 30 minutes using a whole-body plethysmography chamber.
-
Bronchoalveolar Lavage (BAL): 24 hours post-challenge, euthanize the animals and perform BAL using cold PBS.
-
Self-Validation & Analysis: Quantify total and differential cell counts (neutrophils, eosinophils, macrophages) and measure TNF-α levels via ELISA. Validation Check: Always include a vehicle-treated, LPS-challenged group to validate the inflammatory window, and a Dexamethasone-treated group (1 mg/kg) as a positive anti-inflammatory control.
Analytical Conclusion
The comparison between Tibenelast and Rolipram perfectly illustrates the complexities of drug development in respiratory research. While Tibenelast free acid demonstrated potent in vitro inhibitory affinity (IC50 = 4.2 nM)[3], it failed to translate into meaningful clinical efficacy, yielding no statistically significant improvement in FEV1 for asthmatic patients[2]. Conversely, Rolipram remains a highly efficacious tool compound in vivo but is permanently sidelined clinically due to HARBS-mediated emesis[1]. For modern researchers, these compounds serve as critical benchmarks: Rolipram as the ceiling for efficacy and toxicity, and Tibenelast as a case study in the limitations of relying solely on enzymatic IC50 without robust in vivo functional validation.
References
-
Title: Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents Source: American Journal of Respiratory and Critical Care Medicine URL: [Link]
-
Title: The effect duration of selective phosphodiesterase inhibitors in the guinea pig Source: PubMed URL: [Link]
-
Title: Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases Source: NIH / Frontiers in Pharmacology URL: [Link]
Sources
Comparative efficacy of Tibenelast and Roflumilast in asthma models
Comparative Efficacy of Tibenelast and Roflumilast in Asthma Models: A Preclinical and Clinical Synthesis
Introduction
Phosphodiesterase 4 (PDE4) is the predominant cyclic AMP (cAMP)-hydrolyzing enzyme found in immune and inflammatory cells. By selectively inhibiting PDE4, intracellular cAMP levels rise, which activates Protein Kinase A (PKA). This cascade broadly suppresses the activity of immunocompetent cells and promotes airway smooth muscle relaxation, making PDE4 a highly validated molecular target for asthma and chronic obstructive pulmonary disease (COPD) therapeutics.
This guide provides an objective, data-driven comparison between two PDE4 inhibitors: Tibenelast (LY186655) , an early-generation, weakly selective compound, and Roflumilast , a highly potent, selective second-generation inhibitor. By analyzing their mechanistic profiles and performance in established asthma models, drug development professionals can better understand the evolutionary trajectory and efficacy requirements of PDE4-targeted therapeutics.
Mechanism of Action & Pathway Analysis
The therapeutic divergence between Tibenelast and Roflumilast stems directly from their binding affinities to the PDE4 catalytic domain. While both target the same pathway, Roflumilast's optimized benzamide structure allows for nanomolar suppression of PDE4, leading to a robust, sustained accumulation of cAMP compared to the transient, weak inhibition provided by Tibenelast.
cAMP/PKA signaling cascade illustrating the mechanism of PDE4 inhibitors in asthma.
Comparative Efficacy in Asthma Models
In Vitro Potency & In Vivo Efficacy
Tibenelast demonstrated limited efficacy in preclinical models. In actively sensitized guinea pigs, high oral doses (25 mg/kg) were required to prevent bronchoconstriction induced by ovalbumin (OVA) aerosol, and it often required synergistic co-administration with epinephrine to normalize pulmonary function (1). Clinically, Tibenelast produced only a slight, statistically insignificant increase in FEV1 in asthmatic subjects (2).
Conversely, Roflumilast exhibits nanomolar potency. In human whole blood assays, it inhibits TNF-α release with an IC50 of ~20 nM. In vivo, orally administered Roflumilast profoundly attenuates allergen-induced early airway reactions in guinea pigs at an ED50 of 1.5 µmol/kg (3). Notably, in a murine influenza-induced asthma exacerbation model, Roflumilast—unlike standard corticosteroids such as dexamethasone—significantly reduced neutrophilic airway inflammation and airway hyperresponsiveness (AHR), highlighting its unique utility in steroid-resistant asthma phenotypes (4).
Quantitative Comparison Table
| Metric / Characteristic | Tibenelast (LY186655) | Roflumilast |
| Drug Generation | First-generation | Second-generation |
| Target Selectivity | Weak, non-selective PDE4 inhibition | Highly selective PDE4 inhibition |
| In Vitro Potency (IC50) | Micromolar range (>1 µM) | ~3.5 nM (guinea pig); ~20 nM (human) |
| In Vivo ED50 (Oral) | ~25 mg/kg (anaphylactic bronchoconstriction) | 1.5 µmol/kg (allergen-induced airway reaction) |
| Anti-Inflammatory Effect | Weak standalone; synergistic with epinephrine | Profound reduction in TNF-α, eosinophils, neutrophils |
| Clinical Asthma Efficacy | Statistically insignificant FEV1 improvement | Significant reduction in AHR and exacerbations |
Self-Validating Experimental Protocol: OVA-Induced Murine Asthma Model
To objectively benchmark PDE4 inhibitors during preclinical development, the Ovalbumin (OVA)-induced murine asthma model is the gold standard.
System Validation Strategy : This protocol incorporates a Vehicle-treated sensitized group (negative control) to establish the baseline disease window, and a Dexamethasone-treated group (positive control) to validate assay sensitivity.
Step 1: Sensitization (Days 0, 14, 21)
-
Action : Intraperitoneal (i.p.) injection of BALB/c mice with 20 µg Ovalbumin (OVA) emulsified in 2 mg Aluminum Hydroxide (Alum).
-
Causality : OVA serves as the T-cell dependent antigen. Alum is critical because it selectively acts as an adjuvant that skews the immune system toward a Th2-polarized response (IL-4, IL-5, IL-13), which is the fundamental driver of allergic asthma.
Step 2: Aerosol Challenge (Days 26, 27)
-
Action : Expose mice to 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.
-
Causality : Inhaled antigen cross-links IgE on pulmonary mast cells, triggering localized degranulation and subsequent recruitment of eosinophils and neutrophils, accurately mimicking an acute asthma exacerbation.
Step 3: Pharmacological Intervention
-
Action : Administer Roflumilast (e.g., 5 mg/kg, p.o.), Tibenelast (e.g., 25 mg/kg, p.o.), Dexamethasone (1 mg/kg, p.o.), or Vehicle 1 hour prior to each OVA challenge.
-
Causality : Pre-challenge administration evaluates the prophylactic anti-inflammatory and broncho-protective efficacy of the PDE4 inhibitors during the early and late asthmatic responses.
Step 4: Airway Hyperresponsiveness (AHR) Quantification (Day 28)
-
Action : Utilize whole-body plethysmography to measure enhanced pause (Penh) during exposure to increasing concentrations of aerosolized methacholine (0–50 mg/mL).
-
Causality : Methacholine is a muscarinic agonist that directly induces bronchoconstriction. Measuring Penh provides a quantifiable, dose-dependent readout of airway smooth muscle hyperreactivity.
Step 5: Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Action : Euthanize subjects, cannulate the trachea, and lavage lungs with cold PBS. Perform differential cell counts (eosinophils vs. neutrophils) and quantify TNF-α via ELISA.
-
Causality : BALF analysis directly measures the inflammatory infiltrate in the pulmonary microenvironment. Differentiating neutrophils is crucial, as potent PDE4 inhibitors like Roflumilast uniquely suppress neutrophilic inflammation in steroid-resistant models, whereas older compounds like Tibenelast lack this profound capability.
References
- Source: American Journal of Respiratory and Critical Care Medicine (atsjournals.org)
- Source: European Respiratory Society (ersnet.org)
- Source: PubMed (nih.gov)
- Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655)
Sources
- 1. Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo efficacy in airway disease models of roflumilast, a novel orally active PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
Navigating the Therapeutic Window: A Comparative Guide to the Cardiovascular Safety of Tibenelast vs. Theophylline
As drug development professionals, we constantly balance efficacy with safety. In the management of obstructive airway diseases, phosphodiesterase (PDE) inhibitors have long been a cornerstone of therapy[1]. However, the historical reliance on non-selective agents has been fraught with dose-limiting cardiovascular toxicities[2]. This guide provides an objective, data-driven comparison between Theophylline (a classical non-selective PDE inhibitor and adenosine antagonist) and Tibenelast (LY186655, a selective PDE4 inhibitor), focusing on their cardiovascular safety profiles and the mechanistic causality behind their divergent physiological effects[3].
Mechanistic Divergence: The Causality of Cardiovascular Toxicity
To understand the safety profiles of these two compounds, we must examine their interactions at the molecular level. The cardiovascular system is highly sensitive to intracellular cyclic adenosine monophosphate (cAMP) levels, which regulate both chronotropy (heart rate) and inotropy (contractility)[4].
Theophylline acts as a non-selective inhibitor of multiple PDE isozymes (including PDE3, which is highly expressed in cardiac tissue) and as a potent antagonist of adenosine receptors[2].
-
The PDE3 Effect: By inhibiting cardiac PDE3, theophylline prevents the hydrolysis of cAMP in the sinoatrial node and ventricular myocardium. This amplifies β1 -adrenergic signaling, enhancing calcium influx via L-type calcium channels and steepening phase 4 depolarization, leading to tachycardia and increased arrhythmogenic potential[4].
-
The Adenosine Antagonism Effect: Presynaptic adenosine A1 receptors normally act as a "brake" on the sympathetic nervous system. Theophylline blocks these receptors, removing the inhibitory tone and triggering a surge in endogenous catecholamine (norepinephrine) release, further stressing the myocardium[5].
Tibenelast , conversely, was engineered to selectively target the catalytic domain of PDE4[6]. PDE4 is the predominant isozyme in airway smooth muscle and inflammatory cells (e.g., eosinophils, T-cells) but has minimal functional dominance in cardiac tissue compared to PDE3[7]. Furthermore, Tibenelast lacks the xanthine-based structural motif required for adenosine receptor antagonism. Consequently, it achieves bronchodilation and anti-inflammatory effects without triggering the synergistic cardiac stimulation seen with theophylline[8].
Mechanistic divergence of Theophylline and Tibenelast in cardiac and airway tissues.
Quantitative Cardiovascular Safety Profile
The true test of a PDE inhibitor's safety is its interaction with the sympathetic nervous system. In a landmark, the cardiovascular reactivity of Tibenelast was directly compared to Theophylline using an isoproterenol (a β -adrenergic agonist) challenge.
The data below synthesizes the quantitative differences in their safety profiles. Theophylline demonstrates a dangerous synergy with β -agonists, whereas Tibenelast maintains cardiovascular neutrality.
| Pharmacological Parameter | Theophylline (Non-selective PDEi) | Tibenelast (PDE4-selective) | Mechanistic Causality |
| Primary Target | PDE1, PDE3, PDE4, PDE5[1] | PDE4 (Selective)[6] | Structural affinity to specific PDE catalytic pockets |
| Adenosine Receptor Activity | Potent Antagonist[5] | No effect | Xanthine vs. Benzothiophene derivative structure |
| Basal Heart Rate | Elevated (+10 to +15 bpm) | Unchanged | Cardiac PDE3 inhibition + sympathetic tone[4] |
| Isoproterenol-Stimulated HR | Synergistically amplified | No synergistic amplification | PDE3 inhibition prevents cAMP clearance during β1 stimulation |
| Plasma Norepinephrine | Significantly Increased | Unchanged | Adenosine A1 antagonism increases presynaptic release[5] |
| Arrhythmogenic Potential | High (Narrow therapeutic index) | Low | Calcium overload in ventricular myocytes via unregulated cAMP[8] |
Experimental Protocol: In Vivo Assessment of Cardiovascular Reactivity
This protocol is designed to uncover hidden synergistic toxicities. By administering a β -agonist (isoproterenol) after the test drug, we force the cardiovascular system to rely on PDE enzymes to clear the sudden spike in cAMP. If the test drug inhibits cardiac PDE3, the heart rate will spike uncontrollably.
Step-by-Step Methodology: Isoproterenol Challenge Assay
Phase 1: Subject Preparation and Baseline Stabilization
-
Instrumentation: Instrument the preclinical model (e.g., conscious telemetered canines or human subjects in a Phase I unit) with continuous ECG and arterial blood pressure monitoring.
-
Self-Validation Check (Baseline): Record baseline hemodynamics for 30 minutes. Validation criteria: Heart rate and mean arterial pressure (MAP) variance must be <5% over the 30-minute window to ensure autonomic stability before drug administration.
Phase 2: Pharmacokinetic Equilibration 3. Dosing: Administer the test article (Tibenelast at therapeutic doses, Theophylline at 10-15 mg/L target plasma concentration, or Placebo). 4. Self-Validation Check (PK): Draw plasma samples at standard intervals to confirm the drug has reached Cmax (peak plasma concentration) prior to the challenge. This ensures the cardiovascular system is fully exposed to the inhibitor.
Phase 3: Isoproterenol Dose-Response Challenge 5. Infusion: Administer intravenous isoproterenol in graded, escalating doses (e.g., 1, 2, 4, and 8 μ g/min ), with each dose maintained for 5 minutes. 6. Data Acquisition: Continuously record the chronotropic (HR) and vasodepressor (MAP) responses. 7. Self-Validation Check (Receptor Saturation): The use of graded doses establishes a linear log-dose response curve. If the curve flattens prematurely, it indicates receptor down-regulation or saturation, invalidating the synergistic assessment.
Phase 4: Biomarker Quantification 8. Sampling: At the peak of the highest isoproterenol dose, draw venous blood into EDTA tubes containing sodium metabisulfite (to prevent catecholamine oxidation). 9. Analysis: Quantify plasma norepinephrine and epinephrine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Validation criteria: Use internal standards (e.g., DHBA) to ensure extraction recovery rates >85%.
In vivo experimental workflow for assessing drug-induced cardiovascular reactivity.
Conclusion for Drug Development
The comparative analysis of Tibenelast and Theophylline underscores a critical paradigm in drug development: isoenzyme selectivity dictates the therapeutic index . Theophylline's efficacy is fundamentally compromised by its off-target PDE3 inhibition and adenosine antagonism, leading to unacceptable cardiovascular risks[3]. By utilizing targeted molecular design, Tibenelast isolates the PDE4-mediated anti-inflammatory and bronchodilatory benefits, effectively uncoupling efficacy from cardiovascular toxicity[7]. For scientists developing next-generation respiratory therapeutics, rigorous synergistic challenge models (like the isoproterenol assay) remain essential to validate this uncoupling early in the clinical pipeline.
References
-
Title: Effect of tibenelast (a phosphodiesterase inhibitor) and theophylline on isoproterenol-stimulated heart rate, cyclic AMP and norepinephrine levels. Source: Pharmacology (1993) URL: [Link]
-
Title: Phosphodiesterase inhibitors and the cardiovascular system Source: BJA Education, Oxford Academic (2007) URL: [Link]
-
Title: Phosphodiesterase Isozymes: Molecular Targets for Novel Antiasthma Agents Source: American Journal of Respiratory and Critical Care Medicine (1998) URL: [Link]
-
Title: Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases Source: Frontiers in Pharmacology (2020) URL: [Link]
-
Title: Adenosine Receptor Blockade and Hypoxia-Tolerance... Effects on Plasma Catecholamines and Erythrocytes Source: Journal of Experimental Biology (1998) URL: [Link]
Sources
- 1. alphanet.org [alphanet.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Buy Tibenelast | 97852-72-7 | >98% [smolecule.com]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. SK10142002A3 - Nicotinamide benzofused-heterocyclyl derivatives useful as selective inhibitors of PDE4 isozymes - Google Patents [patents.google.com]
Validating the In Vivo Anti-Anaphylactic Properties of Tibenelast: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a technical comparison of the in vivo anti-anaphylactic properties of Tibenelast, a selective phosphodiesterase 4 (PDE4) inhibitor, against established anti-allergic agents. The information herein is synthesized to support researchers in designing and interpreting preclinical studies in the field of allergy and immunology.
Introduction: The Challenge of Anaphylaxis and the Role of PDE4
Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction characterized by the rapid release of potent inflammatory mediators from mast cells and basophils. The classical pathway is IgE-mediated; upon exposure to an allergen, cross-linking of IgE receptors (FcεRI) on the surface of these cells triggers degranulation and the release of pre-formed mediators like histamine, as well as the de novo synthesis of leukotrienes and prostaglandins. This cascade leads to vasodilation, increased vascular permeability, bronchoconstriction, and other systemic effects that define the anaphylactic response.
A key regulator of mast cell degranulation is the intracellular second messenger cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP inhibit the release of inflammatory mediators. The enzyme responsible for degrading cAMP is phosphodiesterase 4 (PDE4). Consequently, selective inhibition of PDE4 presents a compelling therapeutic strategy to prevent or mitigate anaphylactic reactions by maintaining high intracellular cAMP levels, thereby stabilizing mast cells. Tibenelast (formerly LY186655) has been identified as a potent PDE4 inhibitor, and this guide evaluates its efficacy in validated in vivo models of anaphylaxis compared to standard-of-care agents.
Mechanism of Action: How Tibenelast Stabilizes Mast Cells
The anti-anaphylactic effect of Tibenelast is rooted in its ability to selectively inhibit the PDE4 enzyme. In mast cells, the binding of an allergen to IgE antibodies complexed with FcεRI receptors initiates a signaling cascade that leads to a decrease in intracellular cAMP. PDE4 is the primary enzyme that hydrolyzes cAMP to its inactive form, AMP.
By inhibiting PDE4, Tibenelast prevents the breakdown of cAMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA, in turn, phosphorylates key proteins involved in the degranulation process, ultimately inhibiting the release of histamine, leukotrienes, and other pro-inflammatory mediators from the mast cell. This mechanism effectively stabilizes the mast cell and suppresses the immediate hypersensitivity response.
Signaling Pathway of Mast Cell Degranulation and PDE4 Inhibition
Caption: Mast cell degranulation pathway and Tibenelast's inhibitory action.
In Vivo Models for Assessing Anti-Anaphylactic Efficacy
To validate the anti-anaphylactic properties of a compound like Tibenelast, robust and reproducible in vivo models are essential. The Active Systemic Anaphylaxis (ASA) model in guinea pigs and the Passive Cutaneous Anaphylaxis (PCA) model in rodents are two of the most widely accepted assays.
Active Systemic Anaphylaxis (ASA) in the Guinea Pig
The ASA model is a comprehensive test of a compound's ability to prevent a systemic, life-threatening anaphylactic reaction. It is particularly relevant for assessing orally active compounds.
Rationale for Use: This model mimics a true allergic response where the animal's own immune system is sensitized to an allergen over time, leading to the production of specific antibodies. The subsequent challenge with the allergen induces a systemic reaction involving severe bronchoconstriction, a hallmark of anaphylaxis in this species. This makes it an excellent model for evaluating potential anti-asthmatic and anti-anaphylactic drugs.
Experimental Workflow for Active Systemic Anaphylaxis (ASA)
LC-MS/MS method validation for Tibenelast quantification in rat plasma
Comprehensive Comparison Guide: LC-MS/MS Method Validation for Tibenelast Quantification in Rat Plasma
Introduction
Tibenelast (LY186655) is a selective phosphodiesterase 4 (PDE4) inhibitor historically investigated for its bronchodilatory and anti-inflammatory properties in the management of asthma[1]. To accurately characterize its pharmacokinetic (PK) profile in preclinical rat models, a highly sensitive, selective, and robust bioanalytical method is required. While early analytical approaches relied on high-performance liquid chromatography with ultraviolet detection (HPLC-UV)[2], modern drug development demands the superior analytical power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide objectively compares the performance of LC-MS/MS against legacy HPLC-UV methods, evaluates different sample preparation strategies, and provides a fully detailed, self-validating experimental protocol aligned with the FDA M10 Bioanalytical Method Validation guidelines[3].
Mechanism of Action: Why Tibenelast Requires Precise Quantification
PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and airway smooth muscle cells. By inhibiting PDE4, Tibenelast elevates intracellular cAMP, leading to Protein Kinase A (PKA) activation, which subsequently suppresses inflammatory mediator release and induces bronchodilation[1]. Because PDE4 inhibitors often exhibit narrow therapeutic windows due to class-related systemic side effects, precise quantification of Tibenelast in plasma is critical for establishing accurate Pharmacokinetic/Pharmacodynamic (PK/PD) correlations.
Figure 1: Mechanism of Tibenelast inhibiting PDE4-mediated cAMP hydrolysis.
Comparative Analysis: Analytical Platforms & Sample Preparation
Analytical Platform: LC-MS/MS vs. Legacy HPLC-UV
The shift from UV detection to MS/MS is driven by the physical limitations of UV absorbance in complex biological matrices like rat plasma.
| Parameter | Legacy HPLC-UV[2] | Modern LC-MS/MS (Proposed) | Performance Gain |
| Detection Mechanism | Absorbance at specific wavelength | Multiple Reaction Monitoring (MRM) | Absolute structural specificity |
| Sensitivity (LLOQ) | ~50 ng/mL | 0.5 ng/mL | 100x improvement for terminal half-life tracking |
| Sample Volume | 500 µL | 50 µL | Crucial for serial bleeding in small rat models |
| Run Time | 15 minutes | 3 minutes | 5x higher throughput for large PK batches |
Causality Insight: LC-MS/MS utilizes MRM. By filtering for the specific precursor ion of Tibenelast and its unique product fragment, the mass spectrometer becomes entirely blind to co-eluting plasma lipids and proteins. This eliminates the need for the extensive chromatographic separations required in HPLC-UV to resolve the analyte from matrix peaks, thereby drastically increasing throughput while lowering the LLOQ.
Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)
Extracting Tibenelast from rat plasma requires breaking drug-protein bonds while removing endogenous interferences.
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Mechanism | Solvent-induced protein denaturation | Hydrophobic/Ion-exchange retention |
| Recovery | ~85% | >95% |
| Matrix Effect | Moderate (Phospholipid presence) | Low (Highly purified extract) |
| Cost & Time | Low cost, <15 mins per 96-well plate | High cost, >60 mins per plate |
Causality Insight: While SPE provides a cleaner extract, PPT using 100% Acetonitrile is selected as the optimal method for this workflow. Acetonitrile aggressively disrupts the hydration shell of plasma proteins, causing rapid denaturation and precipitation. The slight increase in matrix effect inherent to PPT is completely neutralized by the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), which co-elutes with Tibenelast and normalizes any ion suppression in the Electrospray Ionization (ESI) source.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every batch includes internal checks that automatically invalidate the run if instrument drift or contamination occurs, strictly adhering to FDA M10 guidelines[3].
Figure 2: Self-validating sample preparation and LC-MS/MS analytical workflow.
Step-by-Step Methodology
1. System Suitability Test (SST):
-
Action: Inject a neat standard of Tibenelast (10 ng/mL) before the biological batch.
-
Causality: Verifies that the ESI source is clean, the quadrupole mass filters are calibrated, and the LC column yields a symmetrical peak. If SST fails, the run is aborted before wasting precious in vivo rat samples.
2. Sample Aliquoting & Spiking:
-
Action: Transfer 50 µL of rat plasma into a 96-well plate. Add 10 µL of SIL-IS working solution.
-
Causality: Adding the IS at the very first step ensures that any volumetric losses during subsequent transfer or centrifugation steps affect the analyte and IS equally, perfectly preserving the peak area ratio.
3. Protein Precipitation (PPT):
-
Action: Add 150 µL of ice-cold 100% Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes.
-
Causality: The 3:1 ratio of organic solvent to plasma is the thermodynamic threshold required to precipitate >95% of plasma proteins. Formic acid lowers the pH, ensuring Tibenelast (a carboxylic acid derivative) remains un-ionized during precipitation, optimizing its solubility in the organic phase[4].
4. Centrifugation & Transfer:
-
Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water.
-
Causality: Diluting the highly organic supernatant with water matches the initial conditions of the LC mobile phase (which is highly aqueous). Injecting 100% acetonitrile directly would cause "solvent breakthrough," leading to poor peak shape and early elution.
5. LC-MS/MS Acquisition:
-
Action: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a 3-minute gradient.
-
Causality: The 0.1% Formic acid acts as a proton donor in the ESI+ source, forcing the formation of the [M+H]+ precursor ion, which exponentially increases the signal-to-noise ratio in the mass spectrometer.
6. Carryover & Bracketing QCs (The Self-Validation Step):
-
Action: Inject a "Double Blank" (matrix with no drug, no IS) immediately following the Upper Limit of Quantification (ULOQ) sample. Place Quality Control (QC) samples at the beginning, middle, and end of the run.
-
Causality: The double blank proves that the autosampler needle is not carrying over residual drug into the next sample. Bracketing QCs prove that the detector's sensitivity did not drift over the course of the 12-hour run, fulfilling regulatory requirements[3].
Method Validation Performance Data
The optimized PPT-LC-MS/MS method was validated according to FDA M10 criteria[3]. The performance metrics conclusively demonstrate the superiority of this approach for rat plasma analysis.
| Validation Parameter | FDA M10 Acceptance Criteria | Tibenelast LC-MS/MS Results |
| Linearity Range | R² ≥ 0.990 | 0.5 – 1000 ng/mL (R² = 0.998) |
| Intra-Assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% – 7.5% |
| Inter-Assay Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +6.2% |
| Extraction Recovery | Consistent across QC levels | 86.4% ± 4.2% |
| Matrix Effect (IS Normalized) | CV ≤ 15% between lots | 98.5% (CV = 3.1%) |
| Carryover | ≤ 20% of LLOQ area | Not Detectable (< 5%) |
Conclusion
For the quantification of Tibenelast in rat plasma, transitioning from legacy HPLC-UV to a targeted LC-MS/MS platform utilizing a streamlined Protein Precipitation workflow offers unmatched sensitivity, throughput, and reliability. By embedding System Suitability Tests, SIL-IS normalization, and rigorous QC bracketing, the described protocol functions as a self-validating system, ensuring that all pharmacokinetic data generated is scientifically sound and regulatory-compliant.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register Notice. Available at:[Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at:[Link]
-
Torphy, T. J. (1998). Phosphodiesterase Isozymes: Molecular Targets for Novel Antiasthma Agents. American Journal of Respiratory and Critical Care Medicine, 157(2), 351-370. Available at:[Link]
-
Peyton, A. L., & Ziege, E. A. (1990). Determination of a potential antiasthmatic compound, tibenelast, and its application to phase I clinical trials. Journal of Chromatography A, 531, 191-199. Available at:[Link]
Sources
Reproducibility of Tibenelast Efficacy in Chronic Bronchitis Models: A Comparative Technical Guide
Executive Summary & Historical Context
The development of phosphodiesterase-4 (PDE4) inhibitors has been a cornerstone in the pharmacological management of chronic obstructive pulmonary disease (COPD) and chronic bronchitis. Tibenelast (LY186655) , formulated as a sodium salt (5,6-diethoxybenzo(b)thiophene-2-carboxylic acid), emerged in the early 1990s as an orally active anti-asthma and bronchodilatory compound [1].
While early in vivo models—particularly in guinea pigs—demonstrated that Tibenelast could successfully prevent antigen-induced bronchoconstriction [1], its transition to human clinical efficacy was fundamentally hindered by its weak potency and lack of isozyme selectivity. In clinical trials, Tibenelast produced only a slight, statistically non-significant increase in Forced Expiratory Volume in 1 second (FEV1) [2].
This guide objectively compares the reproducibility and mechanistic efficacy of Tibenelast against non-selective agents (Theophylline) and modern, highly selective PDE4 inhibitors (Roflumilast), providing a self-validating experimental framework for evaluating these compounds in chronic bronchitis models.
Mechanistic Pathway & Causality
To understand the divergence between Tibenelast's preclinical success and clinical failure, one must examine the causality of the PDE4 signaling cascade.
PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in airway smooth muscle and pro-inflammatory cells (neutrophils, eosinophils, and macrophages). By inhibiting PDE4, intracellular cAMP levels rise, activating Protein Kinase A (PKA). PKA subsequently phosphorylates target proteins that suppress the transcription of inflammatory cytokines (TNF-α, IL-8) and reduce intracellular calcium in smooth muscle, driving bronchodilation [2].
Tibenelast acts as a weak PDE4 inhibitor . It lacks the high-affinity binding required to robustly suppress the late-phase inflammatory response without requiring massive, potentially toxic doses. Furthermore, the therapeutic window of early PDE4 inhibitors is severely limited by dose-dependent emesis (nausea/vomiting). Because guinea pigs lack an emetic reflex, high oral doses of Tibenelast (e.g., 25 mg/kg) appeared highly efficacious and safe in vivo [1], masking the dose-limiting gastrointestinal toxicity that occurs in humans.
Fig 1. Mechanistic pathway of Tibenelast-mediated PDE4 inhibition in airway cells.
Comparative Efficacy Data
To benchmark Tibenelast, it must be evaluated against the non-selective standard (Theophylline) and the modern selective standard (Roflumilast). The data below synthesizes historical in vivo and clinical findings to highlight the performance gap.
| Parameter | Tibenelast (LY186655) | Roflumilast | Theophylline |
| Target Selectivity | Weak PDE4 | Highly Selective PDE4 | Non-selective PDE / Adenosine antagonist |
| In Vivo Bronchodilation | Moderate (Effective at 25 mg/kg p.o. in guinea pigs) [1] | Strong (Effective at <1 mg/kg) | Moderate to Strong |
| Anti-Inflammatory Efficacy | Weak (Fails to ablate late-phase response) | Strong (Ablates late-phase asthmatic response) | Moderate |
| Clinical Translation (FEV1) | Slight, non-significant increase [2] | Significant, sustained increase (Approved for COPD) | Moderate increase (Narrow therapeutic index) |
| Dose-Limiting Toxicity | Gastrointestinal (Emesis) | Gastrointestinal (Diarrhea/Nausea), Weight loss | Cardiac arrhythmias, Seizures |
Standardized Experimental Protocol: LPS-Induced Chronic Bronchitis Model
To reproducibly evaluate PDE4 inhibitors like Tibenelast, researchers must use a self-validating in vivo system. The Lipopolysaccharide (LPS)-induced chronic bronchitis model in guinea pigs is the gold standard.
Causality of the Model: Guinea pigs are selected because their airway smooth muscle pharmacology (specifically regarding histamine and leukotriene sensitivity) closely mirrors that of humans. LPS is utilized over Ovalbumin because LPS drives a neutrophil-dominant inflammatory response, which perfectly mimics the pathophysiology of human chronic bronchitis, whereas Ovalbumin mimics eosinophilic asthma.
Step-by-Step Methodology
Step 1: Acclimation & Baseline Validation
-
Action: Acclimate male Dunkin-Hartley guinea pigs (300-400g) for 7 days. Establish four groups (n=8/group): Sham (Saline), Vehicle (LPS + 0.5% Methylcellulose), Tibenelast (LPS + 25 mg/kg oral), and Roflumilast (LPS + 1 mg/kg oral).
-
Self-Validation: Conduct baseline whole-body plethysmography on all animals to ensure uniform baseline specific airway resistance (sRaw) prior to any intervention.
Step 2: LPS Aerosol Challenge
-
Action: Expose the Vehicle and Treatment groups to aerosolized LPS (30 µg/mL) for 1 hour, twice a week, for 3 weeks. The Sham group receives aerosolized 0.9% saline.
-
Causality: Chronic LPS exposure induces goblet cell hyperplasia and sustained neutrophilic infiltration, creating a stable chronic bronchitis phenotype rather than an acute transient shock.
Step 3: Drug Administration
-
Action: Administer Tibenelast, Roflumilast, or Vehicle via oral gavage 1 hour prior to each LPS challenge.
-
Causality: Oral administration matches the intended clinical route. Dosing 1 hour prior ensures peak plasma concentration ( Cmax ) aligns with the onset of the inflammatory challenge.
Step 4: Pulmonary Function Testing (Plethysmography)
-
Action: 24 hours after the final LPS challenge, measure sRaw using double-chamber plethysmography.
-
Self-Validation: The Sham group must show baseline sRaw; the Vehicle group must show a statistically significant increase in sRaw (confirming model success). The efficacy of Tibenelast is measured by its ability to reduce sRaw relative to the Vehicle.
Step 5: Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Action: Euthanize the animals. Cannulate the trachea and lavage the lungs with 3 x 5 mL aliquots of cold PBS. Centrifuge the BALF; perform differential cell counts (neutrophils vs. macrophages) and quantify TNF-α via ELISA.
-
Causality: Airway resistance (Step 4) only measures bronchodilation. BALF analysis is mandatory to quantify the actual anti-inflammatory efficacy of the PDE4 inhibition.
Fig 2. Self-validating in vivo experimental workflow for chronic bronchitis models.
Reproducibility and Translational Challenges
The reproducibility of Tibenelast's efficacy is highly model-dependent. In acute guinea pig models of anaphylactic shock (Ovalbumin challenge), Tibenelast reproducibly prevents bronchoconstriction at 25 mg/kg [1]. However, in chronic, neutrophil-driven models (LPS challenge), its efficacy wanes significantly compared to newer agents.
The core translational failure of Tibenelast lies in the therapeutic index . Because it is a weak inhibitor, the systemic concentration required to achieve meaningful anti-inflammatory action in human lung tissue overlaps with the concentration that triggers severe emesis via PDE4 inhibition in the area postrema of the brain. Guinea pigs, lacking the anatomical capacity to vomit, easily tolerate the high doses required to force efficacy. This biological discrepancy highlights why researchers must interpret guinea pig PDE4 data with caution and prioritize highly selective, highly potent compounds (like Roflumilast) that can achieve efficacy at microgram-per-kilogram doses, preserving the therapeutic window.
References
-
Ho PP, Bertsch B, Esterman M, Panetta JA. "Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig." Life Sciences, 1990.[Link]
-
Torphy TJ. "Phosphodiesterase Isozymes: Molecular Targets for Novel Antiasthma Agents." American Journal of Respiratory and Critical Care Medicine, 1998.[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
